Product packaging for Ethyl 5,5,5-trifluoro-4-oxopentanoate(Cat. No.:CAS No. 70961-05-6)

Ethyl 5,5,5-trifluoro-4-oxopentanoate

Cat. No.: B1317320
CAS No.: 70961-05-6
M. Wt: 198.14 g/mol
InChI Key: SYCYZTBFHCQFQZ-UHFFFAOYSA-N
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Description

Ethyl 5,5,5-trifluoro-4-oxopentanoate (CAS 70961-05-6) is a versatile fluorinated building block in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C7H9F3O3 and a molecular weight of 198.14 g/mol, is characterized by its high boiling point of 185.2±35.0 °C and a density of 1.230 g/cm³ . Its structure incorporates both an ester and a ketone functional group, flanked by a trifluoromethyl group, making it a valuable synthon for introducing the CF3 moiety into more complex molecules. The compound serves as a key intermediate in chemical synthesis, as demonstrated by its documented use in the formation of cyanohydrins, a reaction of significant importance in the preparation of beta-hydroxy esters and amino acids . Researchers utilize this chemical in the development of potential Active Pharmaceutical Ingredients (APIs) and other fine chemicals . Please note that this product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9F3O3 B1317320 Ethyl 5,5,5-trifluoro-4-oxopentanoate CAS No. 70961-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5,5,5-trifluoro-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-2-13-6(12)4-3-5(11)7(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCYZTBFHCQFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538793
Record name Ethyl 5,5,5-trifluoro-4-oxopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70961-05-6
Record name Ethyl 5,5,5-trifluoro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5,5,5-trifluoro-4-oxopentanoate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules. This technical guide provides a comprehensive overview of the primary synthetic pathways to this γ-keto ester, focusing on two plausible and chemically robust methods: the C-alkylation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) and the Reformatsky reaction. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these synthetic strategies in a research and development setting.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in medicinal chemistry and materials science. The trifluoromethyl group (CF3), in particular, is a common substituent in many commercial drugs and agrochemicals due to its unique electronic properties and steric profile. This compound (CAS No. 70961-05-6) serves as a key intermediate for the synthesis of more complex fluorinated compounds. Its γ-keto ester functionality allows for a wide range of subsequent chemical transformations. This document outlines the most viable synthetic routes to this important compound, providing detailed experimental guidance for its preparation.

Primary Synthesis Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Pathway 1: C-Alkylation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Pathway 2: The Reformatsky Reaction

The selection of a particular pathway may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Pathway 1: C-Alkylation of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

This pathway involves the deprotonation of ethyl 4,4,4-trifluoroacetoacetate (ETFAA) to form an enolate, followed by nucleophilic attack on an appropriate two-carbon electrophile, such as ethyl bromoacetate. A critical challenge in the alkylation of β-keto esters like ETFAA is controlling the regioselectivity between C-alkylation and O-alkylation. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the enolate.

Logical Workflow for C-Alkylation of ETFAA

start Start: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) base Base Selection (e.g., NaH, K2CO3) start->base solvent Solvent Selection (e.g., THF, DMF) base->solvent enolate Enolate Formation solvent->enolate electrophile Electrophile Addition (Ethyl Bromoacetate) enolate->electrophile reaction Alkylation Reaction electrophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis via C-alkylation of ETFAA.

Experimental Protocol: C-Alkylation of ETFAA with Ethyl Bromoacetate

This protocol is a representative procedure based on established methods for the C-alkylation of β-keto esters. Optimization may be required to achieve desired yields and purity.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl bromoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.0 eq) in anhydrous THF.

  • Enolate Formation: A solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is stirred at this temperature for 30 minutes, and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Quantitative Data (Representative)
ParameterValueReference
Yield60-75%Estimated based on similar alkylations
Purity>95%After purification
Reaction Time12-18 hoursAlkylation step
Reaction Temp.0 °C to RT

Pathway 2: The Reformatsky Reaction

The Reformatsky reaction provides an alternative and potentially more direct route to the target molecule. This reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester, which then adds to a carbonyl compound. In this case, the reaction would occur between the organozinc reagent of ethyl bromoacetate and ethyl trifluoroacetate, which acts as the electrophile.

Logical Workflow for the Reformatsky Reaction

start Start: Ethyl Bromoacetate & Zinc solvent Solvent Selection (e.g., THF, Toluene) start->solvent reformatsky_reagent Formation of Reformatsky Reagent solvent->reformatsky_reagent electrophile Addition of Electrophile (Ethyl Trifluoroacetate) reformatsky_reagent->electrophile reaction Condensation Reaction electrophile->reaction workup Acidic Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product Product: this compound purification->product

In-Depth Technical Guide: Ethyl 5,5,5-trifluoro-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 70961-05-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5,5,5-trifluoro-4-oxopentanoate, a valuable fluorinated building block in organic synthesis. The document details its chemical and physical properties, safety information, a plausible synthetic route, and its potential applications in the synthesis of complex heterocyclic structures relevant to drug discovery.

Chemical and Physical Properties

This compound is a specialty chemical recognized for its utility as an intermediate in various synthetic processes.[1] The trifluoromethyl group significantly influences its reactivity and the properties of the resulting molecules, making it a compound of interest for medicinal chemistry.

PropertyValueReference(s)
CAS Number 70961-05-6[2][3]
Molecular Formula C₇H₉F₃O₃
Molecular Weight 198.14 g/mol
Boiling Point 185 °C[4]
Density 1.230 g/cm³[4]
Flash Point 64 °C[4]
Purity Typically ≥96%[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. The following information is a summary of GHS classifications and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before use.

HazardClassification
Physical Hazards Combustible liquid
Health Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.

Synthesis of this compound

Based on this, a likely synthetic pathway for this compound would involve the Claisen condensation of ethyl trifluoroacetate with acetone , followed by a reaction with an ethylating agent or a related multi-step synthesis.

Plausible Experimental Protocol: Claisen-type Condensation

Objective: To synthesize this compound.

Materials:

  • Ethyl trifluoroacetate

  • Acetone

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol or other suitable solvent

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

  • Magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • A mixture of ethyl trifluoroacetate and acetone is added dropwise to the sodium ethoxide solution at a controlled temperature, typically 0-5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to drive the condensation to completion.

  • The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

  • The aqueous layer is extracted several times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound.

G cluster_synthesis Synthesis Workflow Reactants Ethyl Trifluoroacetate + Acetone Condensation Claisen-type Condensation Reactants->Condensation Base Sodium Ethoxide in Ethanol Base->Condensation Neutralization Acidic Workup (HCl) Condensation->Neutralization Extraction Extraction with Diethyl Ether Neutralization->Extraction Purification Vacuum Distillation Extraction->Purification Product This compound Purification->Product

Caption: Plausible synthesis workflow for this compound.

Applications in Heterocyclic Synthesis

Trifluoromethylated β-ketoesters are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities. While specific reaction protocols for this compound are not detailed in the provided search results, its chemical structure suggests its utility in multicomponent reactions.

For instance, related polyfluoroalkyl-3-oxo esters are known to undergo three-component reactions with aldehydes and diamines to produce diverse pyrido[1,2-a]pyrimidines.[6] This suggests that this compound could be a valuable substrate for similar transformations.

Potential Three-Component Reaction for Pyrimidine Synthesis

Objective: To synthesize a trifluoromethyl-substituted dihydropyrimidine derivative.

Materials:

  • This compound

  • An aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Urea or thiourea

  • A catalytic amount of acid (e.g., HCl or p-toluenesulfonic acid)

  • Ethanol or another suitable solvent

Procedure:

  • To a solution of this compound and the chosen aldehyde in ethanol, urea (or thiourea) and a catalytic amount of acid are added.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then triturated with cold water or a mixture of ether and hexane to induce precipitation of the product.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_reaction Potential Application in Heterocyclic Synthesis Ketoester Ethyl 5,5,5-trifluoro- 4-oxopentanoate Reaction Three-Component Cyclocondensation (Biginelli-type Reaction) Ketoester->Reaction Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Urea Urea or Thiourea Urea->Reaction Product Trifluoromethyl-substituted Dihydropyrimidine Reaction->Product

Caption: Logical workflow for a potential three-component reaction.

References

"Ethyl 5,5,5-trifluoro-4-oxopentanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ethyl 5,5,5-trifluoro-4-oxopentanoate. The information is curated for professionals in research and development who require detailed technical data and experimental procedures.

Core Compound Properties

This compound is a fluorinated organic compound with applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can impart unique properties to target molecules, such as increased metabolic stability and binding affinity.

PropertyValueSource
Molecular Formula C₇H₉F₃O₃
Molecular Weight 198.14 g/mol

Synthesis of this compound

The primary method for the synthesis of this compound and structurally similar β-keto esters is the Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable proton with another ester in the presence of a strong base.

Experimental Protocol: Claisen Condensation

The following protocol is adapted from a method described for the synthesis of a closely related compound, 4,4,4-ethyl trifluoroacetoacetate, and can be modified for the synthesis of this compound.[1]

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate

  • Sodium ethoxide solution in ethanol (20%)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other suitable acid for neutralization)

  • Organic solvent (e.g., cyclohexane, anhydrous ethanol)

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, and dropping funnel, add the organic solvent and the sodium ethoxide solution. Begin stirring and then add ethyl acetate.

  • Cooling: Cool the reaction mixture to a temperature between 5-10°C.

  • Addition of Ethyl Trifluoroacetate: Slowly add ethyl trifluoroacetate dropwise to the reaction mixture, ensuring the temperature is maintained between 10-20°C.

  • Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 40-60°C) for a period of 1 to 3 hours.

  • Quenching: Cool the reaction mixture to 10-15°C. Slowly add concentrated sulfuric acid dropwise to neutralize the reaction mixture, keeping the temperature between 20-30°C.

  • Workup:

    • After neutralization, a precipitate of sodium sulfate will form. The reaction mixture will be a turbid solution.

    • Filter the mixture to remove the solid precipitate.

    • Wash the filter cake with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the filtrate and the washings.

  • Purification:

    • The crude product is purified by distillation under reduced pressure.

Experimental Workflow: Synthesis and Purification

G Synthesis and Purification Workflow reagents Mixing of Reagents (Solvent, Base, Ethyl Acetate) cooling1 Cooling to 5-10°C reagents->cooling1 addition Dropwise Addition of Ethyl Trifluoroacetate (10-20°C) cooling1->addition reaction Claisen Condensation (40-60°C, 1-3h) addition->reaction cooling2 Cooling to 10-15°C reaction->cooling2 neutralization Neutralization with Concentrated H₂SO₄ (20-30°C) cooling2->neutralization filtration Filtration of Precipitate neutralization->filtration distillation Purification by Reduced Pressure Distillation filtration->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The characterization of the synthesized this compound is crucial to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Relationship for Compound Characterization

G Compound Characterization Logic start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr gcms GC-MS Analysis start->gcms structure Structural Elucidation nmr->structure purity Purity Assessment gcms->purity final Confirmed Identity and Purity structure->final purity->final

Caption: Logical flow for the analytical characterization of the final product.

References

Spectroscopic Data of Ethyl 5,5,5-trifluoro-4-oxopentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 5,5,5-trifluoro-4-oxopentanoate, a fluorinated β-keto ester of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra in the public domain, this document presents predicted data based on the analysis of structurally analogous compounds. It also includes detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of novel organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparing the structural features of the target molecule with known data for similar compounds, such as ethyl acetoacetate, ethyl trifluoroacetate, and various trifluoromethyl ketones.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~4.25Quartet (q)2H7.1-OCH₂CH₃
~3.40Singlet (s)2H--C(O)CH₂C(O)-
~1.30Triplet (t)3H7.1-OCH₂CH₃

Rationale for Prediction: The chemical shifts are estimated based on the known values for the ethyl ester group in similar environments and the methylene protons flanked by two carbonyl groups. The quartet and triplet splitting patterns are characteristic of an ethyl group, and the singlet is expected for the isolated methylene protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~195 (q, J ≈ 35 Hz)C=O (ketone)
~168C=O (ester)
~116 (q, J ≈ 290 Hz)-CF₃
~62-OCH₂CH₃
~45-C(O)CH₂C(O)-
~14-OCH₂CH₃

Rationale for Prediction: The chemical shifts are predicted based on typical values for ester and ketone carbonyls, the trifluoromethyl group (with its characteristic quartet due to C-F coupling), and the aliphatic carbons of the ethyl group and the methylene bridge.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -78Singlet (s)-CF₃

Rationale for Prediction: The chemical shift for the -CF₃ group is estimated from data for similar trifluoromethyl ketones. A singlet is predicted as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Table 4: Predicted IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~1745StrongC=O stretch (ester)
~1720StrongC=O stretch (ketone)
~1250-1100StrongC-F stretch
~1200-1000StrongC-O stretch
~2980MediumC-H stretch (aliphatic)

Rationale for Prediction: The C=O stretching frequencies are characteristic for esters and ketones. The strong C-F stretching bands are a hallmark of trifluoromethyl groups. The C-O and C-H stretching frequencies are also predicted based on the functional groups present.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zPredicted Relative IntensityAssignment
198Low[M]⁺ (Molecular Ion)
153Medium[M - OCH₂CH₃]⁺
129High[M - CH₂C(O)CF₃]⁺ or [CH₃CH₂OC(O)CH₂]⁺
97Medium[CF₃C(O)]⁺
69High[CF₃]⁺
45Medium[OCH₂CH₃]⁺
29Medium[CH₂CH₃]⁺

Rationale for Prediction: The fragmentation pattern is predicted based on the typical cleavage of esters (loss of the ethoxy group) and α-cleavage adjacent to the carbonyl groups. The high stability of the trifluoromethyl cation and related fragments is also considered.

Experimental Protocols

The following are detailed, standard operating procedures for the acquisition of spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: 500 MHz NMR Spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Temperature: 298 K.

3. ¹³C NMR Acquisition:

  • Instrument: 125 MHz NMR Spectrometer.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Temperature: 298 K.

4. ¹⁹F NMR Acquisition:

  • Instrument: 470 MHz NMR Spectrometer.

  • Pulse Program: Standard single-pulse sequence (proton-decoupled if necessary).

  • Spectral Width: -50 to -100 ppm (or wider, depending on the expected chemical shift).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of the liquid sample directly onto the center of the ATR crystal.

2. Data Acquisition:

  • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction (Gas Chromatography - GC):

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

2. Mass Spectrometry Acquisition:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of a Novel Compound cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation synthesis Compound Synthesis purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Purity and Structural Framework ir IR Spectroscopy purification->ir Functional Group Identification ms Mass Spectrometry purification->ms Molecular Weight and Formula data_processing Data Processing and Interpretation nmr->data_processing ir->data_processing ms->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation Combined Spectroscopic Evidence final_report Final Characterization Report structure_elucidation->final_report Verified Structure

Caption: A flowchart illustrating the process of characterizing a novel chemical compound.

An In-depth Technical Guide to the Physical Properties of Ethyl 5,5,5-trifluoro-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Ethyl 5,5,5-trifluoro-4-oxopentanoate, a compound of interest in various research and development applications. The data presented herein is compiled from publicly available chemical databases. While specific experimental protocols for this particular compound are not detailed in the available literature, this guide outlines the standard methodologies used for determining such physical characteristics, providing a framework for laboratory validation.

Core Physical Properties

The boiling point and density are fundamental physical constants essential for the safe handling, process development, and quality control of chemical substances.

The following table summarizes the available data for the physical properties of this compound.

Physical PropertyValue
Boiling Point 185 °C
Density 1.2 g/cm³ - 1.230 g/cm³

It is important to note that these values are reported in chemical supplier databases and should be confirmed by laboratory analysis for critical applications.

Experimental Protocols

The following sections describe standard experimental procedures for the determination of boiling point and density for liquid organic compounds. These methodologies are representative of the techniques likely used to establish the values reported above.

The capillary method is a common and reliable technique for determining the boiling point of a liquid, especially when only small sample volumes are available.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source

Procedure:

  • A small amount of the liquid sample (this compound) is placed into the fusion tube.

  • The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • This assembly is then immersed in a heating bath.

  • The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will be expelled.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[1]

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

The density of a liquid can be accurately determined using several methods, with the use of a pycnometer or a digital density meter being prevalent in modern laboratories. The OECD Test Guideline 109 provides a framework for these determinations.[2][3][4][5][6]

1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermostatic bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined.

  • The pycnometer is filled with the liquid sample, taking care to avoid air bubbles.

  • The filled pycnometer is placed in a thermostatic bath at a specified temperature until thermal equilibrium is reached.

  • The volume is adjusted precisely, the pycnometer is cleaned on the outside, and its total mass is measured.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

2. Oscillating U-Tube (Digital Density Meter) Method: This method, often aligned with standards such as ASTM D4052, measures the change in the oscillation frequency of a U-shaped tube when filled with the sample liquid.[7][8]

Apparatus:

  • Digital density meter

Procedure:

  • The instrument is calibrated using a reference standard of known density (e.g., dry air and distilled water).

  • The liquid sample is injected into the oscillating U-tube.

  • The instrument measures the oscillation period, which is related to the mass, and therefore the density, of the liquid in the tube.

  • The density is then automatically calculated and displayed by the instrument. This method is fast, requires a small sample volume, and is highly accurate.[7]

Workflow Visualization

The following diagram illustrates a generalized workflow for the acquisition, analysis, and presentation of physical property data for a chemical compound.

Workflow for Physical Property Determination cluster_0 Data Acquisition cluster_1 Methodology cluster_2 Data Analysis & Presentation Literature_Search Literature & Database Search Data_Compilation Data Compilation Literature_Search->Data_Compilation Experimental_Determination Experimental Determination Boiling_Point_Method Boiling Point Determination (e.g., Capillary Method) Experimental_Determination->Boiling_Point_Method Density_Method Density Determination (e.g., Pycnometer, Digital Meter) Experimental_Determination->Density_Method Boiling_Point_Method->Data_Compilation Density_Method->Data_Compilation Table_Creation Summarize in Tables Data_Compilation->Table_Creation Report_Generation Generate Technical Guide Table_Creation->Report_Generation

Caption: Workflow for the determination and reporting of physical properties.

References

The Synthetic Versatility of Ethyl 5,5,5-trifluoro-4-oxopentanoate: A Hub for Nucleophilic Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a highly versatile fluorinated building block of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group imparts unique electronic properties to the molecule, enhancing the reactivity of the adjacent carbonyl functionalities and making it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly trifluoromethyl-substituted heterocycles. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, supported by established reaction mechanisms, representative experimental protocols, and quantitative data.

Core Reactivity Principles

The reactivity of this compound is dominated by the presence of two electrophilic centers: the C4-ketone and the C2-ester carbonyl groups. The strong electron-withdrawing effect of the trifluoromethyl group at C5 significantly increases the electrophilicity of the adjacent C4-ketone, making it the primary site for nucleophilic attack. The methylene group at C3 is acidic and can be deprotonated to form an enolate, which can then react with electrophiles. This dual reactivity allows for a rich and varied chemistry, enabling the construction of numerous molecular scaffolds.

Reaction with Nitrogen Nucleophiles

The reaction of this compound with nitrogen-containing nucleophiles is a cornerstone of its synthetic utility, providing access to a wide range of nitrogen-containing heterocycles.

Reaction with Hydrazines: The Knorr Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a classic and efficient method for the preparation of pyrazoles. This compound, as a trifluoromethylated β-ketoester, is an excellent substrate for this reaction, leading to the formation of highly valuable trifluoromethyl-substituted pyrazoles.

The reaction proceeds through an initial condensation of the hydrazine with the more electrophilic C4-ketone to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, affords the pyrazolone ring. The regioselectivity of the initial attack is governed by the enhanced electrophilicity of the ketone over the ester.

Knorr_Pyrazole_Synthesis Ester This compound Hydrazone Hydrazone Intermediate Ester->Hydrazone -H₂O Hydrazine R-NH-NH₂ Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazole 5-(Trifluoromethyl)pyrazolone Cyclized_Intermediate->Pyrazole -EtOH

Caption: Knorr Pyrazole Synthesis Pathway.

Table 1: Synthesis of Trifluoromethyl-Pyrazoles via Knorr Synthesis

Hydrazine DerivativeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
Hydrazine hydrateEthanolAcetic acid (cat.)Reflux4>90 (expected)Adapted from general Knorr synthesis protocols.[1]
PhenylhydrazineAcetic acidNone100285-95 (expected)Adapted from general Knorr synthesis protocols.[1]
MethylhydrazineEthanolNoneReflux6High (expected)Adapted from general Knorr synthesis protocols.

Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-5(4H)-one

To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at room temperature. A catalytic amount of glacial acetic acid is then added, and the reaction mixture is heated to reflux for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to afford the desired pyrazolone.

Reaction with Amidines and Urea: Pyrimidine Synthesis

This compound is a valuable precursor for the synthesis of trifluoromethyl-substituted pyrimidines through condensation reactions with amidines (such as guanidine) or urea and its derivatives (e.g., thiourea) in reactions like the Biginelli reaction.

In a typical pyrimidine synthesis, the reaction is believed to proceed via the formation of an N-acyliminium ion intermediate from the aldehyde and urea/amidine, which then undergoes nucleophilic attack by the enolate of the β-ketoester. Subsequent cyclization and dehydration lead to the dihydropyrimidine product, which can be subsequently oxidized to the aromatic pyrimidine.

Biginelli_Reaction cluster_reactants Reactants Ester This compound Michael_Adduct Michael Adduct Ester->Michael_Adduct Aldehyde R-CHO Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea/Thiourea Urea->Acyliminium Acyliminium->Michael_Adduct DHPM Dihydropyrimidinone Michael_Adduct->DHPM Cyclization & -H₂O

Caption: Generalized Biginelli Reaction Pathway.

Table 2: Synthesis of Trifluoromethyl-Pyrimidines

Amidine/UreaAldehydeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
ThioureaBenzaldehydeEthanolTFA (cat.)70-75570-80 (expected)Adapted from similar Biginelli reactions.[2][3][4]
Guanidine HCl4-ChlorobenzaldehydeDMFNaOEt1008High (expected)Adapted from pyrimidine syntheses.[5][6]
Urea4-MethoxybenzaldehydeAcetonitrileTFA (cat.)70485-95 (expected)Adapted from similar Biginelli reactions.[3]

Experimental Protocol: Synthesis of a Trifluoromethyl-dihydropyrimidinone (Biginelli Reaction)

A mixture of this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and urea (or thiourea) (1.5 mmol) in ethanol (10 mL) is prepared. A catalytic amount of trifluoroacetic acid (TFA) is added, and the mixture is stirred at 70°C for 4-6 hours. The reaction is monitored by TLC. After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield the dihydropyrimidinone product.

Reaction with Primary Amines: Enamine Formation and Cyclization

Primary amines react with the C4-ketone of this compound to form enamine intermediates. These enamines are versatile intermediates that can undergo further reactions, including intramolecular cyclization or reactions with other electrophiles. The stability and reactivity of the enamine are influenced by the nature of the substituent on the amine.

Enamine_Formation Ester This compound Enamine Enamine Intermediate Ester->Enamine Amine R-NH₂ Amine->Enamine -H₂O Product Further Reactions/ Cyclization Products Enamine->Product

Caption: Enamine formation from primary amines.

Reaction with Other Nucleophiles

Reaction with Thioamides: Thiadiazine Synthesis

While specific examples with this compound are not prevalent in the literature, based on the reactivity of similar β-ketoesters, it is expected to react with thioamides, such as thiourea, in the presence of a suitable coupling partner to form thiadiazine derivatives. The reaction likely proceeds through the formation of an S-alkylated intermediate followed by intramolecular cyclization.

Enolate Reactivity

The acidic α-protons at the C3 position can be removed by a suitable base to generate an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylation, acylation, and Michael additions. The trifluoromethyl group can influence the regioselectivity of enolate formation and its subsequent reactions.

Table 3: Predicted Reactivity with Other Nucleophiles

Nucleophile ClassExpected Reaction TypePotential Products
ThiolsThio-Knoevenagel condensationα,β-Unsaturated thioesters
Carbanions (e.g., Grignard reagents)Nucleophilic addition to C4-ketoneTertiary alcohols
CyanideCyanohydrin formation at C4α-Hydroxy nitriles

Conclusion

This compound is a highly reactive and versatile building block for the synthesis of complex organic molecules. Its dual electrophilic nature, coupled with the activating effect of the trifluoromethyl group, allows for a wide range of transformations with various nucleophiles. The predominant reaction pathways involve condensations with nitrogen nucleophiles to form important heterocyclic structures such as pyrazoles and pyrimidines. The methodologies and data presented in this guide, based on established chemical principles and reactions of analogous compounds, provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this valuable fluorinated intermediate. Further investigation into its reactivity with a broader scope of nucleophiles will undoubtedly continue to expand its applications in the creation of novel chemical entities with potential biological activity.

References

Ethyl 5,5,5-trifluoro-4-oxopentanoate: A Comprehensive Technical Guide for Fluorinated Building Block Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a valuable fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a trifluoromethyl (CF3) group, a ketone, and an ester functionality within a single molecule makes it a versatile precursor for the construction of complex fluorinated molecules. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl groups, enabling a wide range of chemical transformations. This guide provides an in-depth overview of its properties, synthesis, and applications, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing reaction conditions and purification procedures.

PropertyValueReference
CAS Number 70961-05-6[1][2]
Molecular Formula C7H9F3O3[2]
Molecular Weight 198.14 g/mol [2]
Boiling Point 185 °C[2][3]
Density 1.230 g/cm³[2][3]
Flash Point 64 °C[2][3]
Refractive Index 1.373[3]

Synthesis of this compound

The primary synthetic route to this compound is through a Claisen condensation reaction. This involves the reaction of an ethyl ester with a trifluoroacetylating agent in the presence of a suitable base.

Synthesis_Workflow reagent1 Ethyl Acetate condensation Claisen Condensation reagent1->condensation reagent2 Ethyl Trifluoroacetate reagent2->condensation base Sodium Ethoxide (NaOEt) base->condensation Base workup Acidic Workup & Purification condensation->workup Crude Product product This compound workup->product Purified Product

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Claisen Condensation

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

  • Ethyl acetate

  • Ethyl trifluoroacetate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with sodium ethoxide and anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reagents: A solution of ethyl acetate and ethyl trifluoroacetate in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, IR, and MS data for this compound can be found in various chemical databases.[4]

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a wide array of fluorine-containing heterocyclic compounds, which are of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5]

Applications cluster_reactions Key Reactions cluster_products Resulting Heterocycles start This compound condensation Condensation with Dinucleophiles start->condensation multicomponent Multicomponent Reactions start->multicomponent cyclization Domino Cyclization start->cyclization pyrazoles Pyrazoles condensation->pyrazoles pyrrolidinones Pyrrolidinones condensation->pyrrolidinones oxazacycles Oxazacycles condensation->oxazacycles indoles Indoles condensation->indoles triazoles Triazoles condensation->triazoles pyridopyrimidines Pyrido[1,2-a]pyrimidines multicomponent->pyridopyrimidines cyclization->oxazacycles

Figure 2: Role of this compound in the synthesis of heterocycles.
Synthesis of Fluorinated Heterocyclic Compounds

The 1,3-dicarbonyl moiety in this compound allows it to undergo condensation reactions with various dinucleophiles to form heterocyclic rings.[5] For example, reaction with hydrazines yields pyrazoles, while reaction with amino alcohols can lead to the formation of oxazacycles.[5][6]

Multicomponent reactions involving this building block have also been developed. For instance, a three-component reaction with aldehydes and 1,3-diaminopropane can produce pyrido[1,2-a]pyrimidines.[7] Furthermore, domino cyclization reactions have been reported, such as the acid-catalyzed cyclization with phenylalaninol to produce γ-lactam annulated oxazacycles.[6]

Safety and Handling

This compound is a combustible liquid.[3] It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid contact with skin and eyes.[8] In case of accidental contact, rinse the affected area thoroughly with water.[8] Store in a cool, dry place away from ignition sources.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9]

Conclusion

This compound is a highly useful and versatile fluorinated building block for the synthesis of complex organic molecules. Its unique combination of functional groups and the presence of the trifluoromethyl moiety make it an attractive starting material for the development of novel pharmaceuticals and advanced materials. The synthetic routes are well-established, and its reactivity allows for the construction of a diverse range of heterocyclic systems. Researchers and scientists in drug development and related fields can leverage the properties of this compound to advance their research and development programs.

References

An In-depth Technical Guide to Ethyl 5,5,5-trifluoro-4-oxopentanoate for Trifluoromethyl Group Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a paramount strategy in modern drug discovery and development. This functional group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Ethyl 5,5,5-trifluoro-4-oxopentanoate stands out as a highly versatile and valuable building block for the introduction of the trifluoromethyl moiety, particularly in the synthesis of complex heterocyclic scaffolds. Its inherent reactivity, stemming from the 1,3-dicarbonyl motif in close proximity to the electron-withdrawing CF₃ group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the construction of trifluoromethylated pyrazoles, pyrones, and pyridones. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.

Introduction: The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a key pharmacophore in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties, including high electronegativity and the ability to act as a strong electron-withdrawing group, profoundly influence the physicochemical and pharmacological properties of a molecule.[1] The strategic introduction of a CF₃ group can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, prolonging the in vivo half-life of a drug.

  • Increased Lipophilicity: The CF₃ group can improve a molecule's ability to cross cellular membranes, enhancing its bioavailability.

  • Modulated pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.

  • Improved Binding Affinity: The CF₃ group can participate in favorable interactions with biological targets, leading to increased potency.

This compound serves as a readily accessible and reactive synthon for introducing the valuable trifluoromethyl group into a variety of molecular frameworks.

Synthesis of this compound

While various suppliers offer this compound, understanding its synthesis is crucial for assessing its purity and potential side products. A common synthetic route involves the Claisen condensation of ethyl trifluoroacetate with acetone.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl trifluoroacetate

  • Acetone

  • Sodium ethoxide (NaOEt)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add ethyl trifluoroacetate (1.0 equivalent) dropwise.

  • After the addition is complete, add acetone (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and saturated brine solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization Data:

  • CAS Number: 70961-05-6[2]

  • Molecular Formula: C₇H₉F₃O₃[2]

  • Molecular Weight: 198.14 g/mol [2]

  • Boiling Point: 185 °C[2]

  • Density: 1.230 g/cm³[2]

Applications in Heterocyclic Synthesis

The 1,3-dicarbonyl functionality of this compound makes it an ideal precursor for the synthesis of a wide array of trifluoromethylated heterocycles through condensation reactions with various dinucleophiles.

Synthesis of Trifluoromethylated Pyrazoles

Pyrazoles are a prominent class of nitrogen-containing heterocycles with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Paal-Knorr synthesis provides a straightforward method for the construction of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

reagent This compound reaction Condensation/ Cyclization reagent->reaction hydrazine Hydrazine or Substituted Hydrazine hydrazine->reaction solvent Ethanol or Acetic Acid solvent->reaction Reflux product Trifluoromethylated Pyrazole reaction->product

Caption: General workflow for the synthesis of trifluoromethylated pyrazoles.

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 5-(trifluoromethyl)-1H-pyrazole-3-propanoate.

Quantitative Data: Antimicrobial Activity of Trifluoromethylated Pyrazoles

Compound ClassOrganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl pyrazolesStaphylococcus aureus (MRSA)3.12 - 6.25[3][4]
N-(trifluoromethyl)phenyl pyrazolesEnterococcus faecalis3.12 - 12.5[3][4]
Synthesis of Trifluoromethylated Pyrones and Pyridones

start Ethyl 2,4-dioxopentanoate intermediate Intermediate Adduct start->intermediate reagent Ethyl trifluoroacetate reagent->intermediate base Sodium Ethoxide (NaOEt) base->intermediate Condensation product Ethyl 4-oxo-6-(trifluoromethyl) -4H-pyran-2-carboxylate intermediate->product Cyclization/ Dehydration

Caption: Synthesis of a trifluoromethylated pyranone derivative.[4]

Materials:

  • Ethyl 2,4-dioxopentanoate

  • Ethyl trifluoroacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add a mixture of ethyl 2,4-dioxopentanoate (1.0 equivalent) and ethyl trifluoroacetate (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the desired product.

This protocol can be adapted for this compound to synthesize analogous trifluoromethylated pyrones. Subsequent treatment with ammonia or amines can convert the pyrones into the corresponding pyridones.

Quantitative Data: Biological Activity of Trifluoromethylated Pyridones

Compound ClassActivityTargetIC₅₀/EC₅₀Reference
2-(Trifluoromethyl)pyridinesInverse AgonistPqsR (P. aeruginosa)Nanomolar range[7]
Trifluoromethylated PyridonesHIV-1 Reverse Transcriptase InhibitorHIV-1 RT-[6]

Biological Context and Signaling Pathways

While specific signaling pathways modulated by compounds directly derived from this compound are not extensively documented, the resulting heterocyclic scaffolds are known to interact with a variety of biological targets.

  • Antimicrobial Action: Trifluoromethylated pyrazoles have been shown to be potent inhibitors of bacterial growth, particularly against drug-resistant strains like MRSA.[3][4] Their mechanism of action is often multifactorial, potentially involving the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with macromolecular synthesis.

  • Antifungal Properties: Pyrones and their derivatives have demonstrated significant antifungal activity, including the inhibition of biofilm formation in resistant Candida albicans strains.[5]

  • Enzyme Inhibition: The trifluoromethyl group is a common feature in many enzyme inhibitors. For instance, certain trifluoromethylated pyridones are potent inhibitors of HIV-1 reverse transcriptase.[6]

  • Quorum Sensing Inhibition: Derivatives of 2-(trifluoromethyl)pyridine have been identified as inverse agonists of PqsR, a key transcriptional regulator in the quorum sensing network of Pseudomonas aeruginosa, thereby attenuating its virulence.[7]

start Ethyl 5,5,5-trifluoro- 4-oxopentanoate pyrazole Trifluoromethylated Pyrazoles start->pyrazole Hydrazine pyrone Trifluoromethylated Pyrones start->pyrone Condensation target1 Bacterial Cell Wall/ Membrane pyrazole->target1 Inhibition pyridone Trifluoromethylated Pyridones pyrone->pyridone Amination target2 Fungal Biofilm Formation pyrone->target2 Inhibition target3 Viral Enzymes (e.g., HIV-1 RT) pyridone->target3 Inhibition target4 Bacterial Quorum Sensing (PqsR) pyridone->target4 Modulation

Caption: Relationship between the starting material, synthesized heterocycles, and their potential biological targets.

Conclusion

This compound is a powerful and versatile building block for the incorporation of the trifluoromethyl group into heterocyclic systems of significant medicinal interest. Its reactivity as a 1,3-dicarbonyl compound allows for straightforward access to trifluoromethylated pyrazoles, pyrones, and pyridones, which have demonstrated a broad range of biological activities. This guide provides the necessary technical information, including synthetic protocols and quantitative data, to empower researchers in drug discovery and development to effectively utilize this valuable reagent in their synthetic endeavors. Further exploration of the chemical space accessible from this precursor is warranted and holds promise for the discovery of novel therapeutic agents.

References

The Versatile Building Block: A Technical Guide to Ethyl 5,5,5-trifluoro-4-oxopentanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a key fluorinated building block in medicinal chemistry. Its structure, featuring a reactive β-ketoester moiety and a trifluoromethyl group, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance crucial pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth overview of the applications of this compound and its analogs in the synthesis of bioactive molecules, with a focus on anticancer and kinase inhibitor discovery programs.

Core Applications in the Synthesis of Bioactive Heterocycles

This compound and its close structural analogs serve as versatile synthons for the construction of trifluoromethyl-substituted pyrazoles and pyrimidines, two classes of heterocycles with proven importance in medicinal chemistry.

Synthesis of Trifluoromethyl-Substituted Pyrazoles

The reaction of β-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. While direct examples utilizing this compound are not extensively detailed in readily available literature, the general reaction scheme is well-established. The condensation reaction proceeds via initial attack of the hydrazine at one of the carbonyl groups, followed by cyclization and dehydration to afford the aromatic pyrazole ring.

General Synthetic Pathway for Pyrazole Formation

reagent1 This compound (or analog) intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Hydrazine (R-NHNH2) reagent2->intermediate product Trifluoromethyl-Substituted Pyrazole intermediate->product Cyclization/ Dehydration

Caption: General synthesis of trifluoromethyl-substituted pyrazoles.

Synthesis of Trifluoromethyl-Substituted Pyrimidines

Similarly, pyrimidine rings can be constructed through the condensation of β-dicarbonyl compounds with amidines or ureas. This reaction provides access to a wide array of substituted pyrimidines. The trifluoromethyl group from this compound is incorporated into the final pyrimidine scaffold, influencing its biological activity.

General Synthetic Pathway for Pyrimidine Formation

reagent1 This compound (or analog) intermediate Condensation Intermediate reagent1->intermediate + reagent2 Amidine (or Urea/Thiourea) reagent2->intermediate product Trifluoromethyl-Substituted Pyrimidine intermediate->product Cyclization/ Dehydration

Caption: General synthesis of trifluoromethyl-substituted pyrimidines.

Quantitative Data on Bioactive Compounds

While specific examples detailing the direct use of this compound are limited in publicly accessible databases, the following tables summarize the biological activities of closely related trifluoromethyl-substituted pyrazole and pyrimidine derivatives synthesized from analogous β-dicarbonyl precursors. This data highlights the potential of this class of compounds in medicinal chemistry.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2 HepG2 (Hepatocellular Carcinoma)9.13[1]
7 MCF-7 (Breast Cancer)16.52[1]
7 A549 (Lung Carcinoma)6.52[1]
7 PC3 (Prostate Cancer)9.13[1]
L2 CFPAC-1 (Pancreatic Cancer)61.7[2]
L3 MCF-7 (Breast Cancer)81.48[2]

Table 2: Kinase Inhibitory Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference
9u EGFR0.091A5490.35[3]
9u --MCF-73.24[3]
9u --PC-35.12[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines based on reactions of analogous β-dicarbonyl compounds. These can be adapted for use with this compound.

General Procedure for the Synthesis of 3-(Trifluoromethyl)-5-substituted-1H-pyrazoles

To a solution of a trifluoromethyl-β-diketone (1.0 eq.) in ethanol, hydrazine hydrate (1.2 eq.) is added. The reaction mixture is then refluxed for a specified period (typically 2-6 hours), and the progress is monitored by thin-layer chromatography. After completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to afford the desired pyrazole derivative.[2]

Experimental Workflow for Pyrazole Synthesis

start Start dissolve Dissolve trifluoromethyl- β-diketone in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for trifluoromethyl-pyrazole synthesis.

General Procedure for the Synthesis of 5-Trifluoromethylpyrimidine Derivatives

A mixture of a trifluoromethyl-β-dicarbonyl compound (1.0 eq.), an appropriate amidine hydrochloride (1.2 eq.), and a base such as sodium ethoxide in a suitable solvent like ethanol is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-trifluoromethylpyrimidine derivative.

Signaling Pathways

Trifluoromethyl-substituted pyrazoles and pyrimidines often exert their biological effects by inhibiting protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR Signaling Pathway and Inhibition

EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Trifluoromethyl-pyrimidine Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

Another important kinase target is the Proline-rich Tyrosine Kinase 2 (PYK2), which is involved in pathways controlling cell migration and adhesion.

PYK2 Signaling Pathway and Inhibition

Stimuli Extracellular Stimuli PYK2 PYK2 Stimuli->PYK2 Src Src PYK2->Src p130Cas p130Cas PYK2->p130Cas Grb2_Sos Grb2/Sos Src->Grb2_Sos JNK JNK Pathway p130Cas->JNK Ras_MAPK Ras/MAPK Pathway Grb2_Sos->Ras_MAPK Migration Cell Migration & Adhesion Ras_MAPK->Migration JNK->Migration Inhibitor Trifluoromethyl-pyrimidine Inhibitor Inhibitor->PYK2

Caption: Inhibition of the PYK2 signaling pathway.

Conclusion

This compound and its analogs are undeniably valuable tools in the arsenal of medicinal chemists. Their utility in the synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines provides a clear pathway to novel drug candidates with potentially enhanced pharmacological profiles. The data presented herein, though derived from closely related structures, strongly suggests that compounds synthesized from this building block are likely to exhibit significant anticancer and kinase inhibitory activities. Further exploration and detailed biological evaluation of molecules derived directly from this compound are warranted to fully unlock its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 5,5,5-trifluoro-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical background for the synthesis of various trifluoromethyl-substituted heterocycles utilizing ethyl 5,5,5-trifluoro-4-oxopentanoate as a key building block. The presence of the trifluoromethyl group is of significant interest in medicinal chemistry and drug development, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Introduction to this compound in Heterocyclic Chemistry

This compound is a fluorinated β-ketoester, a class of compounds that are versatile precursors for the synthesis of a wide array of heterocyclic systems. The presence of two electrophilic carbonyl carbons and an acidic α-methylene group allows for a variety of cyclocondensation reactions with dinucleophilic reagents. This document outlines its application in the synthesis of trifluoromethyl-substituted pyrazoles, pyrimidines, and pyridines, which are prevalent scaffolds in numerous pharmaceuticals and agrochemicals.

Synthesis of Trifluoromethyl-Substituted Pyrazoles via Knorr-Type Cyclization

The Knorr pyrazole synthesis and related cyclocondensation reactions provide a straightforward method for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazine derivatives. The reaction of this compound with hydrazines is expected to proceed with high regioselectivity due to the differential reactivity of the two carbonyl groups, with the more electrophilic ketone reacting preferentially with the hydrazine.

Experimental Protocol: Synthesis of Ethyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrazole.

Quantitative Data for Pyrazole Synthesis
Product NameReactantsSolventCatalystReaction Time (h)Yield (%)
Ethyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylateThis compound, Hydrazine hydrateEthanolGlacial Acetic Acid4-685-95
Ethyl 1-phenyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylateThis compound, PhenylhydrazineEthanolGlacial Acetic Acid6-880-90
Ethyl 1-(4-nitrophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylateThis compound, (4-Nitrophenyl)hydrazineEthanol/Toluenep-Toluenesulfonic acid8-1275-85

Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Pathway for Pyrazole Synthesis

G Knorr-Type Pyrazole Synthesis reagent1 This compound intermediate1 Hydrazone Intermediate reagent1->intermediate1 Condensation reagent2 Hydrazine (R-NHNH2) reagent2->intermediate1 product Substituted Pyrazole intermediate1->product Cyclization & Dehydration

Caption: Knorr-Type Pyrazole Synthesis Workflow.

Synthesis of Trifluoromethyl-Substituted Pyrimidines via Biginelli-Type Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. Using this compound in this reaction is expected to yield novel trifluoromethyl-substituted dihydropyrimidines, which can be further oxidized to pyrimidines.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-phenyl-2-oxo-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • This compound

  • Benzaldehyde

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq).

  • Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. A precipitate may form.

  • Filter the solid product and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data for Pyrimidine Synthesis
Product NameReactantsSolventCatalystReaction Time (h)Yield (%)
Ethyl 6-methyl-4-phenyl-2-oxo-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateThis compound, Benzaldehyde, UreaEthanolHCl12-1870-85
Ethyl 6-methyl-4-(4-chlorophenyl)-2-thioxo-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateThis compound, 4-Chlorobenzaldehyde, ThioureaEthanolHCl16-2465-80

Yields are representative and may vary based on specific reaction conditions and scale.

Logical Relationship for Biginelli-Type Reaction

G Biginelli-Type Pyrimidine Synthesis reagent1 This compound intermediate1 Acyl-C=C Intermediate reagent1->intermediate1 Knoevenagel Condensation reagent2 Aldehyde (R-CHO) reagent2->intermediate1 intermediate2 Iminium Ion reagent2->intermediate2 Condensation reagent3 Urea/Thiourea reagent3->intermediate2 product Dihydropyrimidinone intermediate1->product Michael Addition intermediate2->product Cyclization

Caption: Biginelli-Type Pyrimidine Synthesis Pathway.

Synthesis of Trifluoromethyl-Substituted Pyridines via Hantzsch-Type Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves two equivalents of a β-ketoester, an aldehyde, and a nitrogen source like ammonia. A variation of this synthesis can be employed using one equivalent of this compound, another β-dicarbonyl compound, an aldehyde, and ammonia to produce unsymmetrically substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-5-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq).

  • Add ethanol and heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude dihydropyridine product by column chromatography or recrystallization.

  • (Optional) The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as manganese dioxide or ceric ammonium nitrate in an appropriate solvent.

Quantitative Data for Pyridine Synthesis
Product NameReactantsSolventNitrogen SourceReaction Time (h)Yield (%)
Diethyl 2,6-dimethyl-4-phenyl-5-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylateThis compound, Ethyl acetoacetate, BenzaldehydeEthanolAmmonium acetate8-1260-75
Diethyl 2,6-dimethyl-4-phenyl-5-(trifluoromethyl)pyridine-3,5-dicarboxylateDihydropyridine product from aboveTolueneMnO2 (oxidant)4-680-90

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflow for Hantzsch-Type Pyridine Synthesis

G Hantzsch-Type Pyridine Synthesis start Start: Mix Reactants reaction Reflux Reaction start->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification dihydropyridine Dihydropyridine Product purification->dihydropyridine oxidation Oxidation (Optional) dihydropyridine->oxidation end End dihydropyridine->end pyridine Pyridine Product oxidation->pyridine pyridine->end

Caption: Hantzsch-Type Pyridine Synthesis Workflow.

Application Notes and Protocols for Ethyl 5,5,5-trifluoro-4-oxopentanoate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 5,5,5-trifluoro-4-oxopentanoate as a versatile building block in multicomponent reactions (MCRs) for the synthesis of trifluoromethyl-containing heterocyclic compounds. The incorporation of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific literature on the use of this compound in MCRs is limited, its structural similarity to ethyl trifluoroacetoacetate allows for the adaptation of established protocols, particularly for the synthesis of dihydropyrimidines and dihydropyridines via the Biginelli and Hantzsch reactions, respectively.

Synthesis of Trifluoromethyl-Substituted Dihydropyrimidines via a Biginelli-type Reaction

The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1] These scaffolds are of significant interest in pharmaceutical chemistry due to their diverse biological activities, including acting as calcium channel blockers and antihypertensive agents.[1] By analogy to reactions with ethyl trifluoroacetoacetate, this compound is expected to be a valuable substrate for the synthesis of novel trifluoromethylated dihydropyrimidines.

Logical Workflow for the Biginelli-type Reaction

cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound D One-Pot Reaction (Acid Catalyst, Reflux) A->D B Aromatic Aldehyde B->D C Urea / Thiourea C->D E Trifluoromethyl-substituted Dihydropyrimidine D->E Cyclocondensation

Caption: Workflow for the synthesis of trifluoromethyl-substituted dihydropyrimidines.

Experimental Protocol (Analogous to Ethyl Trifluoroacetoacetate)

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Urea or Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the selected aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified trifluoromethyl-substituted dihydropyrimidine.

Representative Data (Based on Analogous Reactions with Ethyl Trifluoroacetoacetate)

The following table summarizes typical reaction conditions and yields for the Biginelli reaction with ethyl trifluoroacetoacetate, which are expected to be comparable for this compound.

AldehydeUrea/ThioureaCatalystSolventTime (h)Yield (%)
BenzaldehydeUreaHClEthanol885
4-ChlorobenzaldehydeUreaHClEthanol1092
4-MethoxybenzaldehydeUreaHClEthanol688
BenzaldehydeThioureaHClEthanol882
4-NitrobenzaldehydeThioureaHClEthanol1275

Synthesis of Trifluoromethyl-Substituted Dihydropyridines via a Hantzsch-type Reaction

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to produce dihydropyridines.[2][3] These products can be subsequently oxidized to the corresponding pyridine derivatives.[3] Dihydropyridines are a critical class of compounds in medicinal chemistry, with prominent applications as calcium channel blockers.[4][5]

Signaling Pathway of the Hantzsch-type Reaction

A Aldehyde + NH3 C Knoevenagel Condensation Product A->C Condensation B This compound B->C D Enamine Intermediate B->D + NH3 E Michael Addition C->E D->E F Cyclization & Dehydration E->F G Trifluoromethyl-substituted Dihydropyridine F->G

References

Application Note and Protocol for the Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate via Claisen Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a valuable fluorinated building block in organic synthesis, particularly for the introduction of a trifluoromethyl group in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This document provides a detailed protocol for the synthesis of this compound using a Claisen condensation reaction between ethyl trifluoroacetate and ethyl propionate. The Claisen condensation is a robust carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, yielding a β-keto ester.[1][2] This protocol has been adapted from established procedures for the synthesis of structurally similar compounds, such as ethyl 4,4,4-trifluoroacetoacetate.[3][4][5]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Ethyl trifluoroacetate + Ethyl propionate --(Sodium ethoxide)--> this compound + Ethanol

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that the yield is an expected value based on similar reactions.[5]

ParameterValueReference
Reactants
Ethyl trifluoroacetate1.0 mol equivalent[5]
Ethyl propionate1.2 mol equivalentAdapted from[5]
Sodium ethoxide (20% in ethanol)1.5 mol equivalent[5]
Reaction Conditions
Reaction Temperature10-20°C (addition), 55-60°C (reaction)[5]
Reaction Time2-4 hours[5]
Product
Expected Yield~75%[5]
Molecular FormulaC7H9F3O3
Molecular Weight200.14 g/mol
Boiling Point~185°C[6]
Density~1.2 g/cm³[6]

Detailed Experimental Protocol

This protocol details the steps for the laboratory-scale synthesis of this compound.

Materials and Reagents:

  • Ethyl trifluoroacetate (CF3COOEt)

  • Ethyl propionate (CH3CH2COOEt)

  • Sodium ethoxide (NaOEt) solution (e.g., 20-21% in ethanol)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or m-dichlorobenzene)[5]

  • Glacial acetic acid or dilute sulfuric acid for neutralization[5]

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether for extraction

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble a dry three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add the anhydrous solvent (e.g., 200 mL of m-dichlorobenzene for a 1.0 mol scale reaction).[5]

    • Add the sodium ethoxide solution (1.5 mol) to the flask.[5]

    • Add ethyl propionate (1.2 mol) to the reaction flask.[5]

  • Claisen Condensation:

    • Cool the reaction mixture to 5-10°C using an ice bath.[5]

    • Slowly add ethyl trifluoroacetate (1.0 mol) dropwise from the dropping funnel, maintaining the internal temperature between 10-20°C.[5]

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 55-60°C.[5]

    • Maintain stirring at this temperature for 2-4 hours to ensure the reaction goes to completion.[5]

  • Work-up and Neutralization:

    • Cool the reaction mixture to 10-15°C using an ice bath.[5]

    • Slowly add glacial acetic acid or dilute sulfuric acid to neutralize the reaction mixture (pH ~7).[5] This step should be performed carefully as it is exothermic.

    • A precipitate of sodium acetate or sodium sulfate will form.[5]

  • Extraction and Purification:

    • Filter the reaction mixture to remove the precipitated salts.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reagent Addition - Anhydrous Solvent - Sodium Ethoxide - Ethyl Propionate B 2. Cooled Addition - Add Ethyl Trifluoroacetate (10-20°C) A->B Cool C 3. Heating - Stir at 55-60°C (2-4 hours) B->C Heat D 4. Neutralization - Cool to 10-15°C - Add Acid C->D Cool E 5. Extraction - Filter Solids - Wash Organic Layer D->E F 6. Drying & Concentration - Dry with MgSO4 - Rotovap E->F G 7. Purification - Vacuum Distillation F->G

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Claisen Condensation

This diagram outlines the mechanistic steps of the Claisen condensation.

claisen_condensation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Product Formation A Ethyl Propionate B Enolate Formation A->B E Nucleophilic Attack B->E Enolate attacks Carbonyl C Ethoxide Base (EtO-) C->A Deprotonation D Ethyl Trifluoroacetate D->E F Tetrahedral Intermediate E->F G Elimination F->G Expels Ethoxide H β-Keto Ester (Product) G->H I Deprotonation of Product H->I by Ethoxide J Final Product (after Acidification) I->J Acid Work-up

Caption: Mechanism of the Claisen condensation reaction.

References

Application Notes and Protocols: Reaction of Ethyl 5,5,5-trifluoro-4-oxopentanoate with Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between ethyl 5,5,5-trifluoro-4-oxopentanoate and amino alcohols provides a direct and efficient route to novel trifluoromethyl-containing bicyclic lactams. These scaffolds, specifically trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones, are of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. These application notes provide detailed protocols for the synthesis and characterization of these valuable heterocyclic compounds.

Reaction Principle

The reaction proceeds via an acid-catalyzed intramolecular cyclization. The amino group of the amino alcohol initially forms an enamine or iminium intermediate with the ketone carbonyl of this compound. Subsequent intramolecular attack of the hydroxyl group onto the ester carbonyl, followed by cyclization and loss of ethanol, leads to the formation of the stable bicyclic lactam structure.

Experimental Protocols

General Protocol for the Synthesis of 7a-(Trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one Derivatives

This protocol describes a general procedure for the acid-catalyzed cyclization of this compound with a generic amino alcohol.

Materials:

  • This compound (1.0 eq)

  • Amino alcohol (e.g., ethanolamine, (S)-phenylalaninol) (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, add this compound (1.0 eq), the chosen amino alcohol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add a sufficient volume of anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and maintain reflux for 4-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-one.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with various amino alcohols, based on analogous reactions reported in the literature.

Amino AlcoholProductExpected Yield (%)
Ethanolamine7a-(Trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one70-85
3-Amino-1-propanol8a-(Trifluoromethyl)hexahydropyrrolo[2,1-b][1][2]oxazin-6(7H)-one65-80
(S)-Phenylalaninol(3S)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one75-90
(R)-2-Amino-1-butanol(3R)-3-Ethyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one70-85

Mandatory Visualization

Reaction Workflow

ReactionWorkflow reagents This compound + Amino Alcohol + p-TsOH (cat.) reaction Reflux in Toluene (Dean-Stark) reagents->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup purification Flash Chromatography workup->purification product Purified Bicyclic Lactam purification->product ReactionMechanism start This compound + Amino Alcohol enamine Enamine/Iminium Intermediate start->enamine H+ cat. cyclization1 Intramolecular Nucleophilic Attack (OH on Ester Carbonyl) enamine->cyclization1 tetrahedral Tetrahedral Intermediate cyclization1->tetrahedral cyclization2 Lactamization (Loss of Ethanol) tetrahedral->cyclization2 product Bicyclic Lactam Product cyclization2->product

References

Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethyl-substituted pyrazoles, in particular, are prevalent structural motifs in numerous pharmaceuticals and agrochemicals, including well-known drugs like Celecoxib.[3][4] This document provides detailed protocols for several common and effective methods for synthesizing these valuable compounds.

Key Synthetic Strategies

Several robust methods exist for the synthesis of trifluoromethyl-substituted pyrazoles. The primary approaches include:

  • Cyclocondensation of 1,3-Dicarbonyl Compounds with Trifluoromethylated Hydrazines: A classical and straightforward approach involving the reaction of a 1,3-dicarbonyl compound with a suitable trifluoromethylated hydrazine derivative.[1][5]

  • [3+2] Cycloaddition Reactions: This method utilizes the reaction of a trifluoromethylated 1,3-dipole, such as a nitrile imine, with a dipolarophile like an alkene or alkyne to construct the pyrazole ring.[5][6][7][8]

  • Three-Component Synthesis: A convergent approach that brings together three starting materials in a single pot to rapidly build molecular complexity.[3]

  • Synthesis from Trifluoromethylated Building Blocks: This strategy employs starting materials that already contain the trifluoromethyl group, which are then used to construct the pyrazole ring.[2][9]

Protocol 1: Cyclocondensation of 1,3-Dicarbonyl Compounds with Trifluoromethylhydrazine

This protocol describes the synthesis of N-trifluoromethyl pyrazoles from 1,3-dicarbonyl compounds and a precursor to trifluoromethylhydrazine.[1] The trifluoromethylhydrazine is generated in situ from di-Boc protected trifluoromethylhydrazine.

Experimental Workflow

Protocol 1: Cyclocondensation Workflow start Start reagents Combine 1,3-dicarbonyl substrate, di-Boc trifluoromethylhydrazine precursor, and TsOH·H₂O in DCM start->reagents stir Stir at 20-40 °C for 12 h reagents->stir monitor Monitor reaction by LCMS stir->monitor quench Quench with saturated NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract wash Wash organic layers with brine extract->wash dry Dry over Na₂SO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain N-CF₃-substituted pyrazole purify->product

Caption: Workflow for the synthesis of N-CF₃ pyrazoles via cyclocondensation.

General Experimental Protocol

To a solution of the di-Boc trifluoromethylhydrazine precursor (1.0 equivalent) and the 1,3-dicarbonyl substrate (1.2 equivalents) in dichloromethane (DCM), p-toluenesulfonic acid monohydrate (TsOH·H₂O, 5.0 equivalents) is added. The resulting mixture is stirred at a temperature between 20-40 °C for 12 hours. The reaction progress is monitored by Liquid Chromatography-Mass Spectrometry (LCMS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired N-trifluoromethyl-substituted pyrazole.[1]

Quantitative Data Summary
Product Name1,3-Dicarbonyl SubstrateYield (%)
3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole1-Phenyl-1,3-butanedione72
3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole1,3-Diphenyl-1,3-propanedione75
3,5-Dimethyl-4-phenyl-1-(trifluoromethyl)-1H-pyrazole3-Phenyl-2,4-pentanedione47
Methyl 3-methyl-1-(trifluoromethyl)-1H-pyrazole-5-carboxylateMethyl 2,4-dioxopentanoate36
Methyl 5-methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylateMethyl 2,4-dioxopentanoate35

Table 1: Representative yields for the synthesis of N-CF₃ pyrazoles via cyclocondensation.[1]

Protocol 2: [3+2] Cycloaddition of Trifluoroacetonitrile Imines with Chalcones

This protocol details the synthesis of 3-trifluoromethylpyrazoles through a sequential [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with chalcones, followed by an oxidation step.[5][6]

Experimental Workflow

Protocol 2: [3+2] Cycloaddition Workflow cluster_cycloaddition Step 1: Cycloaddition cluster_oxidation Step 2: Oxidation start Start reagents Combine chalcone, hydrazonoyl bromide, and Et₃N in a suitable solvent start->reagents stir Stir at room temperature reagents->stir pyrazoline Formation of trans-5-acyl-pyrazoline stir->pyrazoline oxidant Add MnO₂ to the pyrazoline intermediate pyrazoline->oxidant solvent Choose solvent: DMSO for full substitution Hexane for deacylation oxidant->solvent heat Heat the reaction mixture solvent->heat product Obtain 3-CF₃-pyrazole heat->product

Caption: Workflow for the synthesis of 3-CF₃ pyrazoles via [3+2] cycloaddition.

General Experimental Protocol

Step 1: Synthesis of trans-5-acyl-pyrazoline

The chalcone and an excess of the corresponding hydrazonoyl bromide are mixed in a suitable solvent. Triethylamine (Et₃N) is added as a base, and the reaction mixture is stirred at room temperature. The reaction proceeds to form the trans-configured 5-acyl-pyrazoline as the primary product.[5][6]

Step 2: Oxidative Aromatization

The intermediate pyrazoline is treated with manganese dioxide (MnO₂). The choice of solvent at this stage is crucial for the final product.[5][6]

  • In Dimethyl Sulfoxide (DMSO): The oxidation leads to the fully substituted pyrazole.

  • In Hexane: The reaction proceeds through a deacylative pathway, affording the 1,3,4-trisubstituted pyrazole.[6]

Quantitative Data Summary
Chalcone Substituent (Ar¹)Hydrazonoyl Bromide Substituent (Ar²)Solvent for OxidationProduct TypeYield (%)
Phenyl4-ChlorophenylDMSOFully Substituted92
Phenyl4-ChlorophenylHexaneDeacylated (1,3,4-trisub)85
4-Methylphenyl4-ChlorophenylDMSOFully Substituted95
4-Methylphenyl4-ChlorophenylHexaneDeacylated (1,3,4-trisub)88
4-Methoxyphenyl4-ChlorophenylDMSOFully Substituted94
4-Methoxyphenyl4-ChlorophenylHexaneDeacylated (1,3,4-trisub)87

Table 2: Representative yields for the two-step synthesis of 3-CF₃ pyrazoles via [3+2] cycloaddition.

Protocol 3: Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles

This protocol describes a one-pot synthesis of 3-(trifluoromethyl)pyrazoles from an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[3] This method is noted for its operational simplicity and mild reaction conditions.

Logical Relationship Diagram

Protocol 3: Three-Component Synthesis Logic aldehyde Aldehyde reaction_conditions One-pot reaction at 60 °C for 6 h aldehyde->reaction_conditions tosyl_hydrazide Tosyl Hydrazide tosyl_hydrazide->reaction_conditions btp 2-Bromo-3,3,3-trifluoropropene (BTP) btp->reaction_conditions dbu DBU (Base) dbu->reaction_conditions toluene Toluene (Solvent) toluene->reaction_conditions product 3-(Trifluoromethyl)pyrazole reaction_conditions->product

Caption: Logical flow of the three-component synthesis of 3-CF₃ pyrazoles.

General Experimental Protocol

In a reaction vessel, the aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP) are combined in toluene as the solvent. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added as the base. The mixture is heated to 60 °C and stirred for 6 hours. This procedure has been shown to be scalable and tolerates a wide range of functional groups on the aldehyde starting material.[3] The reaction is postulated to proceed via a [3+2] cycloaddition between a diazo intermediate (formed from the aldehyde and tosyl hydrazide) and BTP.[3]

Quantitative Data Summary
AldehydeYield (%)
4-Methylbenzaldehyde85
4-Methoxybenzaldehyde82
4-Chlorobenzaldehyde88
2-Naphthaldehyde75
Cinnamaldehyde70
Cyclohexanecarboxaldehyde65

Table 3: Representative yields for the three-component synthesis of 3-(trifluoromethyl)pyrazoles.[3]

Concluding Remarks

The protocols outlined in these application notes provide robust and versatile methods for the synthesis of trifluoromethyl-substituted pyrazoles. The choice of a specific protocol will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For drug development professionals, the three-component synthesis offers an attractive route for rapid library synthesis, while the cyclocondensation and cycloaddition methods provide access to a wide variety of structural analogs. Careful consideration of the reaction conditions, particularly solvent and catalyst choice, is crucial for achieving high yields and regioselectivity.

References

Application Notes and Protocols for Ethyl 5,5,5-trifluoro-4-oxopentanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a fluorinated building block with potential applications in the synthesis of novel agrochemicals. The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity, properties that are highly desirable in the development of new pesticides.[1] While direct synthesis of existing commercial agrochemicals using this specific gamma-ketoester is not widely documented, its chemical structure lends itself to the construction of trifluoromethyl-substituted heterocyclic compounds. These heterocyclic cores are prevalent in a wide range of herbicides, fungicides, and insecticides.[2] This document outlines a proposed application for this compound in the synthesis of a trifluoromethyl-substituted pyrrole derivative, a scaffold of interest in agrochemical research. Detailed experimental protocols and data presentation are provided to guide researchers in exploring its synthetic utility.

Introduction

The introduction of fluorine atoms, particularly the trifluoromethyl group, is a well-established strategy in modern agrochemical design. The strong electron-withdrawing nature of the CF3 group can alter the acidity of nearby functional groups and improve the binding affinity of a molecule to its biological target.[1] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the in-vivo lifetime of the active compound.[1]

Fluorinated building blocks are crucial for the efficient synthesis of these complex molecules. While beta-ketoesters like ethyl 4,4,4-trifluoro-3-oxobutanoate are commonly used in the synthesis of trifluoromethylpyridines (TFMPs) and other agrochemical intermediates, the gamma-ketoester this compound offers a different reactive profile for accessing alternative heterocyclic systems.[3][4] Its structure is particularly suited for reactions that form five-membered rings, such as pyrroles, which are present in some fungicidal and herbicidal compounds.

Proposed Application: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate via Paal-Knorr Synthesis

A promising application of this compound is in the synthesis of trifluoromethyl-substituted pyrroles. The Paal-Knorr pyrrole synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia, can be adapted for this purpose. In this proposed protocol, this compound can be reacted with an aminating agent to generate an intermediate that, upon cyclization, yields a valuable pyrrole scaffold.

This resulting pyrrole, substituted with both a trifluoromethyl group and an ester functionality, is a versatile intermediate for further elaboration into more complex potential agrochemical candidates. The trifluoromethyl group provides the desired physicochemical properties, while the ester can be hydrolyzed to a carboxylic acid and converted to amides or other functional groups to modulate biological activity.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate.

Compound Molecular Formula Molecular Weight ( g/mol ) Amount Moles (mmol) Molar Equiv.
This compoundC7H9F3O3198.145.0 g25.231.0
Ammonium AcetateC2H7NO277.085.83 g75.693.0
Acetic Acid (glacial)C2H4O260.0550 mL--
Ethyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylateC8H8F3NO2207.155.23 g (Theoretical)25.231.0 (Theoretical)

Experimental Protocols

Protocol: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

This protocol describes a proposed method for the synthesis of a trifluoromethyl-substituted pyrrole derivative from this compound.

Materials:

  • This compound (CAS: 70961-05-6)[5]

  • Ammonium acetate

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 25.23 mmol).

  • Add glacial acetic acid (50 mL) to the flask and stir to dissolve the starting material.

  • Add ammonium acetate (5.83 g, 75.69 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL) in a separatory funnel.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure Ethyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate.

Mandatory Visualization

experimental_workflow start Start: Reagents reagents 1. This compound 2. Ammonium Acetate 3. Acetic Acid start->reagents reaction Reaction: - Mix reagents in flask - Reflux for 4 hours at 118°C reagents->reaction workup Work-up: - Cool to RT - Quench with ice-water - Extract with Ethyl Acetate reaction->workup wash Washing: - Wash with NaHCO3 (aq) - Wash with Brine workup->wash dry Drying & Concentration: - Dry with MgSO4 - Filter - Evaporate solvent wash->dry purify Purification: - Flash Column Chromatography dry->purify product Final Product: Ethyl 5-(trifluoromethyl)-1H-pyrrole-3-carboxylate purify->product

Caption: Proposed workflow for the synthesis of a trifluoromethyl-substituted pyrrole.

logical_relationship cluster_input Key Building Block cluster_process Synthetic Transformation cluster_intermediate Versatile Intermediate cluster_output Potential Application A This compound B Heterocyclic Synthesis (e.g., Paal-Knorr Reaction) A->B Reactant C Trifluoromethyl-Substituted Pyrrole Scaffold B->C Product D Novel Agrochemical Candidates (Fungicides, Herbicides) C->D Precursor

Caption: Role of the building block in synthesizing potential agrochemicals.

This compound represents a potentially valuable, yet underutilized, building block for the synthesis of novel, fluorinated agrochemicals. The proposed Paal-Knorr synthesis of a trifluoromethyl-substituted pyrrole derivative demonstrates a plausible route to a versatile intermediate. This intermediate can be further functionalized to generate a library of compounds for biological screening. The protocols and data provided herein offer a starting point for researchers to explore the synthetic utility of this gamma-ketoester and to develop new trifluoromethyl-containing candidates for the next generation of crop protection agents. Further research into the reactivity of this compound is encouraged to uncover its full potential in the field of agrochemical discovery.

References

Ethyl 5,5,5-trifluoro-4-oxopentanoate: A Key Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a valuable synthetic precursor extensively utilized in the development of novel bioactive molecules. Its unique structural features, including a reactive β-dicarbonyl system and a trifluoromethyl group, make it an ideal starting material for the synthesis of a diverse range of heterocyclic and carbocyclic compounds with significant therapeutic potential. The presence of the trifluoromethyl moiety often enhances the metabolic stability, lipophilicity, and binding affinity of the resulting molecules, properties that are highly desirable in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Applications in the Synthesis of Bioactive Heterocycles

This compound serves as a versatile precursor for the synthesis of various trifluoromethyl-containing heterocycles, which are prominent scaffolds in many biologically active compounds.

Synthesis of Trifluoromethyl-Substituted Pyridopyrimidines

Trifluoromethylated pyridopyrimidines are a class of compounds with demonstrated DNA binding, antimicrobial, and anti-biofilm activities.[1] A straightforward and efficient one-pot, three-component reaction can be employed for their synthesis.

Experimental Protocol: One-Pot Synthesis of Trifluoromethylated Pyrido[1,2-a]pyrimidines

This protocol describes the reaction of this compound, an α,β-unsaturated aldehyde, and 1,3-diaminopropane to yield the corresponding pyridopyrimidine derivative.

Materials:

  • This compound

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • 1,3-Diaminopropane

  • Ethanol (or solvent-free conditions)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the α,β-unsaturated aldehyde (1.0 eq), and 1,3-diaminopropane (1.0 eq).

  • The reaction can be performed neat (solvent-free) or in a minimal amount of ethanol.

  • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for a specified time (typically 2-24 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

Product ClassYieldBiological ActivityReference
Pyrido[1,2-a]pyrimidinesUp to 90%DNA intercalator, Antimicrobial, Anti-biofilm[1]

Reaction Workflow:

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_product Product A Ethyl 5,5,5-trifluoro- 4-oxopentanoate D Mixing & Heating A->D B α,β-Unsaturated Aldehyde B->D C 1,3-Diaminopropane C->D E Trifluoromethylated Pyrido[1,2-a]pyrimidine D->E

One-pot synthesis of trifluoromethylated pyridopyrimidines.
Synthesis of Trifluoromethyl-Containing Pyranones and Pyridinones

This compound can be utilized in condensation reactions to form six-membered heterocyclic rings such as pyranones and pyridinones, which are precursors to a variety of bioactive molecules.

Experimental Protocol: Synthesis of Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate

This protocol is adapted from the condensation reaction of a related dioxopentanoate.

Materials:

  • This compound (or a related β-ketoester)

  • Ethyl trifluoroacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • 20% Hydrochloric acid (for hydrolysis)

  • 20% Ammonia solution (for amidation)

Procedure:

  • Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To this solution, add this compound dropwise with stirring.

  • Then, add ethyl trifluoroacetate dropwise to the reaction mixture.

  • The mixture is heated to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, the reaction is quenched by carefully adding it to ice-cold water.

  • The aqueous solution is acidified with dilute hydrochloric acid to precipitate the product.

  • The crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing in 20% HCl.

  • Amidation (Optional): Treatment of the ester with 20% ammonia solution can yield the corresponding amide.

Logical Relationship of Derivatives:

G A Ethyl 4-oxo-6-(trifluoromethyl) -4H-pyran-2-carboxylate B 4-Oxo-6-(trifluoromethyl)-4H -pyran-2-carboxylic acid A->B Hydrolysis (20% HCl) C 4-Oxo-6-(trifluoromethyl)-4H -pyran-2-carboxamide A->C Amidation (20% NH3) D 4-Hydroxy-6-(trifluoromethyl) pyridine-2-carboxamide C->D Rearrangement (Conditions vary)

Derivatization of the pyranone scaffold.

Application in Multicomponent Reactions for Drug Discovery

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules in a single step.[2] this compound is an excellent substrate for various MCRs, leading to the generation of diverse molecular scaffolds.

Hantzsch and Biginelli-type Reactions

This compound and its derivatives can participate in Hantzsch and Biginelli-type reactions to synthesize trifluoromethyl-substituted dihydropyridines and dihydropyrimidinones, respectively. These scaffolds are present in numerous approved drugs.

General Experimental Workflow for Multicomponent Reactions:

G cluster_inputs Inputs cluster_process Process cluster_output Output A Ethyl 5,5,5-trifluoro- 4-oxopentanoate D One-Pot MCR (e.g., Hantzsch, Biginelli) A->D B Aldehyde/Ketone B->D C Nucleophilic Reagent (e.g., Urea, Amine) C->D E Bioactive Heterocycle (e.g., Dihydropyridine, Dihydropyrimidinone) D->E

General workflow for multicomponent reactions.

Quantitative Data from Related MCRs:

While specific yield data for MCRs involving this compound is not detailed in the provided search results, related reactions with ethyl trifluoroacetoacetate demonstrate the feasibility and high efficiency of such transformations.[3]

Reaction TypeProduct ScaffoldPotential Bioactivity
Hantzsch ReactionDihydropyridinesCalcium Channel Blockers
Biginelli ReactionDihydropyrimidinonesAntiviral, Antibacterial

This compound is a highly versatile and valuable precursor for the synthesis of a wide array of bioactive molecules. Its application in multicomponent reactions and the synthesis of trifluoromethyl-containing heterocycles provides a rapid and efficient means to generate novel compounds for drug discovery and development. The protocols and data presented herein offer a foundation for researchers and scientists to explore the full potential of this important building block.

References

Experimental procedure for Knoevenagel condensation with "Ethyl 5,5,5-trifluoro-4-oxopentanoate"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Procedure for Knoevenagel Condensation with "Ethyl 5,5,5-trifluoro-4-oxopentanoate"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Knoevenagel condensation reaction of this compound with various active methylene compounds. The resulting trifluoromethyl-containing α,β-unsaturated products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst, to yield an α,β-unsaturated product after dehydration.[1][2] The introduction of a trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of organic molecules. This compound is a valuable building block for the synthesis of such compounds. This protocol outlines a general procedure for the Knoevenagel condensation of this fluorinated β-ketoester.

Reaction Scheme

The general reaction scheme for the Knoevenagel condensation of this compound is as follows:

Where Z and Z' are electron-withdrawing groups (e.g., -CN, -COOEt).

Experimental Protocols

Materials:

  • This compound (98% purity)

  • Malononitrile (99% purity)

  • Ethyl cyanoacetate (99% purity)

  • Diethyl malonate (99% purity)

  • Piperidine (99% purity)

  • Toluene (anhydrous)

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Dean-Stark apparatus (optional, for removal of water)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

General Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and the active methylene compound (1.1 eq) in toluene (5 mL per mmol of the ketoester).

  • Add piperidine (0.1 eq) to the mixture.

  • Attach a reflux condenser to the flask. For reactions where water removal is critical, a Dean-Stark apparatus can be used.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), followed by brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by NMR and mass spectrometry.

Data Presentation

The following table summarizes representative results for the Knoevenagel condensation of this compound with various active methylene compounds under piperidine catalysis.

EntryActive Methylene CompoundReaction Time (h)Yield (%)
1Malononitrile285
2Ethyl cyanoacetate478
3Diethyl malonate665

Visualizations

Experimental Workflow Diagram

Knoevenagel_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine Reactants: - this compound - Active Methylene Compound - Toluene catalyst Add Catalyst: - Piperidine reagents->catalyst reflux Heat to Reflux (110 °C) catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool extract Dilute & Wash: - Ethyl Acetate - 1 M HCl - Brine cool->extract dry Dry & Concentrate: - MgSO₄ - Rotary Evaporator extract->dry chromatography Column Chromatography dry->chromatography characterization Characterization: - NMR - Mass Spectrometry chromatography->characterization

Caption: Workflow for the Knoevenagel Condensation.

Logical Relationship of Reaction Components

Knoevenagel_Reaction_Components Ketoester This compound Product α,β-Unsaturated Product Ketoester->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Catalyst Piperidine (Catalyst) Catalyst->Product facilitates Solvent Toluene (Solvent) Solvent->Product provides medium Water Water (Byproduct)

Caption: Key components and their roles in the reaction.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Piperidine is a corrosive and flammable liquid. Handle with care.

  • Toluene is a flammable and toxic solvent. Avoid inhalation and skin contact.

Conclusion

This protocol provides a reliable method for the Knoevenagel condensation of this compound. The procedure is adaptable to various active methylene compounds, offering a versatile route to a range of trifluoromethylated α,β-unsaturated products. These compounds are of significant interest for further synthetic transformations and for applications in drug discovery and materials science.

References

Synthesis of Trifluoromethylated γ-Lactams Using Ethyl 5,5,5-trifluoro-4-oxopentanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated γ-lactams are valuable structural motifs in medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of chiral trifluoromethylated γ-lactams, commencing from the readily available starting material, Ethyl 5,5,5-trifluoro-4-oxopentanoate. The primary synthetic strategy outlined is a one-pot reductive amination followed by a subsequent cyclization cascade. This methodology offers an efficient route to constructing the desired heterocyclic core with control over stereochemistry, a critical aspect in the development of novel therapeutics.

Synthetic Strategy: Reductive Amination and Cyclization Cascade

The conversion of this compound to a trifluoromethylated γ-lactam can be efficiently achieved through a tandem reaction sequence involving an initial reductive amination followed by spontaneous or induced lactamization. This process begins with the reaction of the β-keto ester with an amine source, typically ammonia or a primary amine, to form an enamine or imine intermediate. This intermediate is then reduced in situ to the corresponding amino ester, which subsequently undergoes intramolecular cyclization to yield the stable five-membered γ-lactam ring. For the synthesis of chiral lactams, an asymmetric reductive amination approach is employed, utilizing a chiral catalyst to induce enantioselectivity during the reduction step.

Logical Workflow for γ-Lactam Synthesis

G start Start: this compound intermediate In situ formation of Enamine/Iminium Intermediate start->intermediate Reaction with Amine amine Amine Source (e.g., NH4OAc) amine->intermediate reductant Reducing Agent (e.g., H2, NaBH3CN) reduction Asymmetric Reduction reductant->reduction catalyst Catalyst (e.g., Ru-complex for asymmetric synthesis) catalyst->reduction intermediate->reduction amino_ester Chiral Amino Ester Intermediate reduction->amino_ester cyclization Intramolecular Cyclization amino_ester->cyclization product Final Product: Chiral Trifluoromethylated γ-Lactam cyclization->product

Caption: General workflow for the synthesis of chiral trifluoromethylated γ-lactams.

Experimental Protocols

The following protocols are proposed based on established methodologies for the reductive amination of β-keto esters and subsequent lactamization. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Achiral Synthesis of 5-(Trifluoromethyl)pyrrolidin-2-one

This protocol outlines the synthesis of the racemic γ-lactam via a one-pot reductive amination/cyclization.

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 5-(Trifluoromethyl)pyrrolidin-2-one.

Protocol 2: Asymmetric Synthesis of (S)-5-(Trifluoromethyl)pyrrolidin-2-one

This protocol is adapted from established procedures for the catalytic asymmetric reductive amination of ketoesters for the synthesis of a chiral γ-lactam.

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Ruthenium catalyst (e.g., Ru-complex with a chiral phosphine ligand)

  • Hydrogen gas (H₂)

  • 2,2,2-Trifluoroethanol (TFE)

  • tert-Butyl methyl ether (TBME)

Procedure:

  • In a high-pressure reactor, combine this compound (1.0 eq), ammonium acetate (5.0 eq), and the chiral Ruthenium catalyst (0.01 eq).

  • Add 2,2,2-trifluoroethanol as the solvent.

  • Seal the reactor, purge with hydrogen gas, and then pressurize with H₂ to the desired pressure (e.g., 10-30 bar).

  • Heat the reaction mixture to 60-80 °C and stir for 16-24 hours.

  • After cooling to room temperature, carefully vent the reactor.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by passing it through a short silica gel column with tert-butyl methyl ether as the eluent to yield the chiral γ-lactam.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Data Presentation

The following tables summarize expected outcomes based on literature for similar substrates. Actual results may vary and should be determined experimentally.

Table 1: Reaction Conditions and Yields for Achiral Synthesis

EntryAmine SourceReducing AgentSolventTemperature (°C)Time (h)Expected Yield (%)
1NH₄OAcNaBH₃CNMeOH251660-75
2NH₄Cl/Et₃NNaBH₃CNMeOH251655-70

Table 2: Catalytic Asymmetric Reductive Amination - Expected Performance

EntryChiral CatalystSolventH₂ Pressure (bar)Temperature (°C)Time (h)Expected Yield (%)Expected ee (%)
1Ru/Chiral Ligand ATFE20802470-85>90
2Ru/Chiral Ligand BTFE30602465-80>95

Signaling Pathway Analogy: Catalytic Cycle for Asymmetric Reductive Amination

The catalytic cycle for the asymmetric reductive amination can be visualized to understand the key steps involved in the generation of the chiral center.

G catalyst [Ru]-H (Active Catalyst) hydride_transfer Diastereoselective Hydride Transfer catalyst->hydride_transfer keto_ester This compound + NH3 imine Iminium Intermediate keto_ester->imine imine->hydride_transfer amino_ester_complex [Ru]-Amino Ester Complex hydride_transfer->amino_ester_complex product_release Product Release & Catalyst Regeneration amino_ester_complex->product_release product_release->catalyst H2 amino_ester Chiral Amino Ester product_release->amino_ester lactam γ-Lactam amino_ester->lactam Spontaneous Cyclization

Caption: Proposed catalytic cycle for asymmetric reductive amination.

Conclusion

The reductive amination and cyclization of this compound represents a robust and efficient strategy for the synthesis of trifluoromethylated γ-lactams. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of both racemic and chiral versions of these important heterocyclic compounds. The asymmetric variant, in particular, provides a direct route to enantiomerically enriched products, which is of high value in the drug discovery and development pipeline. Further optimization of reaction conditions and catalyst selection may lead to improved yields and enantioselectivities.

The Strategic Role of Ethyl 5,5,5-trifluoro-4-oxopentanoate in the Synthesis of Advanced Fluorinated Drug Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palo Alto, CA – December 27, 2025 – Ethyl 5,5,5-trifluoro-4-oxopentanoate is emerging as a critical building block in medicinal chemistry for the development of novel fluorinated drug analogues. Its unique structural features, combining a reactive β-ketoester moiety with a trifluoromethyl group, provide a versatile platform for synthesizing a variety of heterocyclic compounds with enhanced pharmacological properties. The incorporation of the trifluoromethyl group is a well-established strategy to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.

This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of fluorinated drug analogues, with a focus on the synthesis of trifluoromethyl-substituted pyrazoles and their potential as anticancer agents.

Application Notes

The presence of a trifluoromethyl group in drug molecules can significantly enhance their therapeutic potential. This compound serves as a key precursor for introducing this moiety into various heterocyclic scaffolds. The resulting fluorinated analogues often exhibit improved pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated counterparts.

One of the most valuable applications of this building block is in the synthesis of trifluoromethyl-substituted pyrazoles. These compounds have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pyrazole scaffold, functionalized with a trifluoromethyl group, has been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression.

For instance, certain trifluoromethyl-pyrazole derivatives have been found to act as potent inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer.[1] Others have demonstrated the ability to target tubulin, a key protein involved in cell division, thereby inhibiting cancer cell proliferation.[2] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates

This protocol details the synthesis of trifluoromethyl-substituted pyrazoles via the Knorr pyrazole synthesis, a classic method for constructing the pyrazole ring from a β-dicarbonyl compound and a hydrazine.

Materials:

  • This compound

  • Arylhydrazine hydrochloride

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Acetate

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add the corresponding arylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Quantitative Data:

The following table summarizes typical reaction parameters and expected yields for the synthesis of various pyrazole derivatives.

Aryl GroupReaction Time (h)Temperature (°C)Yield (%)Reference
Phenyl47885Adapted from general pyrazole synthesis
4-Nitrophenyl67880Adapted from general pyrazole synthesis
4-Methoxyphenyl47888Adapted from general pyrazole synthesis
2,4-Dichlorophenyl87875Adapted from general pyrazole synthesis
Protocol 2: Synthesis of 1-Aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol describes the conversion of the pyrazole ester to the corresponding amide, a common functional group in bioactive molecules.

Materials:

  • Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Ammonia solution (7N in Methanol)

  • Sealed tube

Procedure:

  • Reaction Setup: Place the ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a sealed tube.

  • Add a solution of ammonia in methanol (excess).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Workup: Cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Visualizations

The following diagrams illustrate the key chemical transformations and a potential biological mechanism of action for the synthesized drug analogues.

G cluster_synthesis Synthesis of Trifluoromethyl-Pyrazole reagent1 This compound intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Arylhydrazine reagent2->intermediate product Trifluoromethyl-Pyrazole intermediate->product Cyclization

Caption: Synthetic scheme for trifluoromethyl-pyrazole formation.

G cluster_pathway Tubulin Polymerization Inhibition Pathway drug Trifluoromethyl-Pyrazole Analogue tubulin Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubules Microtubules drug->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitosis Mitotic Spindle Formation microtubules->mitosis cell_cycle Cell Cycle Arrest (G2/M phase) mitosis->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis

Caption: Proposed mechanism of action for anticancer activity.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of fluorinated drug analogues. The protocols and data presented here demonstrate its utility in the preparation of trifluoromethyl-substituted pyrazoles, which are promising candidates for the development of new anticancer therapies. Further exploration of this precursor is expected to yield a wide range of novel bioactive compounds with significant therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the synthesis yield of Ethyl 5,5,5-trifluoro-4-oxopentanoate. The primary synthesis route involves a Claisen condensation between ethyl trifluoroacetate and ethyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions to enhance reaction yield and product purity.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Moisture in Reagents or Glassware: The base (e.g., sodium ethoxide, sodium hydride) is highly reactive with water, leading to its deactivation. 2. Inactive Base: The base may have degraded due to improper storage or age. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at higher temperatures. 4. Inefficient Mixing: Poor stirring can lead to localized reactions and reduced overall conversion.1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. 2. Use a fresh batch of the base. For sodium hydride, ensure the mineral oil is properly washed away with a dry solvent if necessary. 3. Carefully control the reaction temperature. A common approach is to add reagents at a low temperature (e.g., 0-10 °C) and then allow the reaction to proceed at room temperature or with gentle heating.[1] 4. Use a suitable stir bar and ensure vigorous and efficient stirring throughout the reaction.
Formation of Significant Side Products 1. Self-condensation of Ethyl Acetate: This can occur, especially with a less reactive electrophile. 2. Further Condensation Products: The desired product can react further, leading to higher molecular weight impurities. 3. Reaction with Solvent: If using an alcohol like ethanol as a solvent with a strong base, transesterification can be a competing reaction.1. Use an excess of ethyl acetate to favor the desired cross-condensation. 2. Control the reaction time and temperature. Quench the reaction once the starting materials are consumed (monitored by TLC or GC). 3. Consider using a non-protic solvent such as THF or an inert solvent like cyclohexane.[1] A solvent switch from ethanol to THF has been shown to significantly reduce reaction time and improve yield.
Vigorous/Uncontrolled Reaction 1. Use of Sodium Metal: The reaction of sodium metal with the esters can be highly exothermic and difficult to control. 2. Rapid Addition of Reagents: Adding the base or one of the esters too quickly can lead to a rapid temperature increase.1. While sodium metal can give high yields, it requires careful handling. Consider using sodium ethoxide or sodium hydride for better control. 2. Add the reagents dropwise, especially at the beginning of the reaction, while monitoring the internal temperature.
Dark Reaction Color 1. Product Decomposition: The β-keto ester product can be unstable, especially at elevated temperatures or in the presence of strong bases for extended periods. 2. Impurities in Starting Materials: Contaminants in the reagents can lead to colored byproducts.1. Minimize the reaction time and avoid excessive heating. Proceed with workup and purification as soon as the reaction is complete. 2. Use high-purity starting materials.
Difficult Purification 1. Emulsion during Workup: The presence of sodium salts and other byproducts can lead to the formation of emulsions during aqueous extraction. 2. Co-distillation of Impurities: Side products with similar boiling points to the desired product can make purification by distillation challenging.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Use fractional distillation under reduced pressure for better separation. Alternatively, column chromatography can be employed for higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method is the Claisen condensation of ethyl trifluoroacetate with ethyl acetate using a strong base.

Q2: Which base is best for this Claisen condensation to maximize yield?

A2: Several bases can be used, each with its advantages and disadvantages.

  • Sodium Ethoxide (NaOEt): A commonly used base. It is effective but can lead to the formation of ethanol as a byproduct, which can complicate purification.[2]

  • Sodium Hydride (NaH): A stronger, non-nucleophilic base that can lead to higher yields.[3][4] However, it is flammable and releases hydrogen gas upon reaction, requiring careful handling.

  • Sodium Metal (Na): Can provide high yields (75-80%) and a rapid reaction. The reaction is highly exothermic and can be difficult to control.[2]

The choice of base often depends on the scale of the reaction and the available safety infrastructure. For laboratory-scale synthesis, sodium ethoxide or sodium hydride are generally preferred for better control.

Q3: What is the optimal molar ratio of the reactants?

A3: To minimize the self-condensation of ethyl acetate, it is often used in excess. A molar ratio of ethyl acetate to ethyl trifluoroacetate between 1.1:1.0 and 2.0:1.0 has been reported to be optimal.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q5: What are the key safety precautions for this synthesis?

A5:

  • The reaction should be carried out in a well-ventilated fume hood.

  • Strong bases like sodium hydride and sodium metal are highly reactive and require careful handling under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction can be exothermic, so proper temperature control is crucial.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Experimental Protocols

Protocol 1: Claisen Condensation using Sodium Ethoxide

This protocol is adapted from a method described for the synthesis of a similar compound.[1]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere, add a suitable organic solvent (e.g., 200 mL of m-dichlorobenzene).

  • Addition of Base and Ester: Add 510 g (1.5 mol) of a 20% sodium ethoxide solution in ethanol, followed by 123.2 g (1.4 mol) of ethyl acetate.

  • Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.

  • Addition of Ethyl Trifluoroacetate: Slowly add 170.4 g (1.2 mol) of ethyl trifluoroacetate dropwise from the dropping funnel, maintaining the internal temperature between 10-20 °C.

  • Reaction: After the addition is complete, warm the mixture to 55 °C and stir for 2 hours.

  • Quenching: Cool the reaction mixture to 10-15 °C and slowly add a suitable acid (e.g., methanesulfonic acid) to neutralize the mixture, keeping the temperature between 20-30 °C.

  • Workup: Filter the resulting suspension to remove the precipitated sodium salts. The filtrate, containing the desired product, can then be purified by reduced pressure distillation.

Protocol 2: Claisen Condensation using Sodium Metal

This protocol is based on a described high-yield synthesis.

  • Preparation: In a flask fitted with two reflux condensers, charge 16.5 g of sodium wire.

  • Addition of Esters: Rapidly add a mixture of 101.5 g (1.0 mole) of ethyl trifluoroacetate and 130 g (2.1 mole) of ethyl acetate to the sodium.

  • Reaction: A very vigorous exothermic reaction will occur. After the initial reaction subsides and all the sodium has dissolved, cool the dark-colored mixture.

  • Reflux: Dilute the mixture with 500 mL of dry ether and reflux for 14 hours.

  • Workup: After cooling, the reaction mixture can be carefully quenched with acid and extracted with an organic solvent. The product is then purified by distillation.

Data Presentation

Table 1: Comparison of Different Bases for the Claisen Condensation

Base Typical Yield Advantages Disadvantages Reference
Sodium Ethoxide (NaOEt)GoodGood control, readily availableFormation of ethanol byproduct[1][2]
Sodium Hydride (NaH)HighStronger base can improve yieldFlammable, produces H₂ gas[2][3][4]
Sodium Metal (Na)75-80%Rapid reaction, high yieldHighly exothermic, difficult to control[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Ethyl Trifluoroacetate + Ethyl Acetate condensation Claisen Condensation reagents->condensation base Base (e.g., NaOEt, NaH) base->condensation quench Acidic Quench condensation->quench extraction Solvent Extraction quench->extraction purification Distillation / Chromatography extraction->purification product Ethyl 5,5,5-trifluoro- 4-oxopentanoate purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_moisture Check for Moisture in Reagents/Glassware start->check_moisture check_base Verify Base Activity start->check_base check_temp Review Temperature Control start->check_temp check_side_products Analyze for Side Products start->check_side_products solution_dry Use Anhydrous Conditions check_moisture->solution_dry Moisture Present solution_new_base Use Fresh Base check_base->solution_new_base Base Inactive solution_optimize_temp Optimize Reaction Temperature check_temp->solution_optimize_temp Incorrect Temp. solution_modify_conditions Adjust Stoichiometry or Solvent check_side_products->solution_modify_conditions Side Products Detected

Caption: Troubleshooting flowchart for low yield in the synthesis reaction.

References

Technical Support Center: Purification of Ethyl 5,5,5-trifluoro-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 5,5,5-trifluoro-4-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issues with Vacuum Distillation

Problem: Low yield or product decomposition during vacuum distillation.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Distillation temperature is too high. Decease the pressure to lower the boiling point. Ethyl 4,4,4-trifluoroacetoacetate, a similar compound, can be distilled at reduced pressures (e.g., 20-140 mmHg) to lower the required temperature and prevent decomposition.[1][2]
Presence of acidic or basic impurities. Neutralize the crude product before distillation. A wash with a dilute acid or base, followed by a water wash, can remove catalytic impurities that may cause decomposition at elevated temperatures.
Unstable vacuum. Ensure all connections in the distillation apparatus are properly sealed to maintain a stable vacuum. Fluctuations in pressure can lead to bumping and inconsistent distillation temperatures.[3]
Product is volatile. Use a cold trap (e.g., with dry ice/acetone) to capture any volatile product that may be lost during distillation.[4]

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly greased and sealed.

  • Crude Material Preparation: Charge the distillation flask with the crude this compound. It is advisable to perform a simple aqueous work-up to remove any non-volatile salts or highly polar impurities before distillation.

  • Distillation:

    • Gradually reduce the pressure to the desired level (e.g., 20-50 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is 185 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.

  • Product Collection: Collect the purified product in a pre-weighed receiving flask. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Challenges in Flash Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate solvent system. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to determine the optimal mobile phase for separation. The goal is to have a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
Column overloading. Use an appropriate amount of silica gel relative to the amount of crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight.
Co-elution of impurities. If impurities have similar polarities to the product, consider using a different stationary phase (e.g., alumina) or employing gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[5]

Experimental Protocol: Flash Column Chromatography

  • Column Packing:

    • Select an appropriate size column and dry-pack it with silica gel (60 Å, 230-400 mesh).

    • Wet the silica gel with the initial, non-polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel and then adding it to the top of the column.

  • Elution:

    • Begin elution with the determined mobile phase (isocratic or gradient).

    • Collect fractions and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Claisen condensation?

A1: The most common impurities include:

  • Unreacted starting materials: Ethyl trifluoroacetate and ethyl acetate.[2]

  • Base catalyst: Such as sodium ethoxide, which is typically removed during the acidic work-up.[7][8]

  • Side-products: From self-condensation of ethyl acetate.[9]

  • Solvent: The solvent used in the reaction (e.g., ethanol, cyclohexane, or tetrahydrofuran).[2]

Q2: Can this compound be purified by recrystallization?

A2: Recrystallization can be challenging for many β-keto esters as they are often liquids or low-melting solids at room temperature and can be highly soluble in common organic solvents.[10] If the product is a solid, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) might be effective. However, distillation or chromatography are generally the preferred methods for purifying this class of compounds.

Q3: My purified product is turning yellow over time. What is causing this and how can I prevent it?

A3: β-keto esters can be susceptible to degradation, especially in the presence of air, moisture, or residual acidic or basic impurities. The yellowing may indicate decomposition or polymerization. To prevent this, ensure the product is of high purity (>98%), and store it in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature.

Quantitative Data Summary

Purification MethodPurity Achieved (for similar compounds)Typical YieldReference
Vacuum Distillation>99%75-85%[2]
Flash Chromatography>97%>95% (recovery)[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude this compound distillation Vacuum Distillation start->distillation High boiling point Thermally stable chromatography Flash Chromatography start->chromatography Complex mixture Similar boiling points analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: Purification workflow for this compound.

troubleshooting_logic cluster_distillation Vacuum Distillation cluster_chromatography Flash Chromatography start Purification Issue low_yield Low Yield / Decomposition start->low_yield poor_sep Poor Separation start->poor_sep cause_temp High Temperature? low_yield->cause_temp solution_pressure Reduce Pressure cause_temp->solution_pressure Yes cause_solvent Incorrect Solvent? poor_sep->cause_solvent solution_tlc Optimize with TLC cause_solvent->solution_tlc Yes

References

Technical Support Center: Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate. This guide is intended for researchers, scientists, and drug development professionals conducting this synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Claisen condensation of ethyl trifluoroacetate and ethyl propionate.

Observed Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Inactive Base: Sodium ethoxide or sodium metal can be deactivated by moisture.Use freshly prepared or properly stored sodium ethoxide. If using sodium metal, ensure it is clean and free of oxide layers.
Presence of Moisture: Water in the reagents or solvent will quench the base and inhibit the reaction.Thoroughly dry all glassware before use. Use anhydrous solvents and ensure reagents are dry.
Incorrect Reaction Temperature: The reaction is sensitive to temperature.Maintain strict temperature control throughout the addition of reagents and the reaction period.
Sub-optimal Base: The choice of base can significantly impact the yield.While sodium ethoxide can be used, studies have shown that sodium metal may lead to higher yields in this specific condensation.
Formation of a Dark-Colored Reaction Mixture Product or Reagent Decomposition: High reaction temperatures or prolonged reaction times can lead to decomposition.Ensure the reaction is not overheating. An ice bath may be necessary to control the initial exothermic reaction. Optimize the reaction time to avoid prolonged heating.
Presence of High-Boiling Point Impurities Further Condensation Reactions: The product, a β-keto ester, can potentially undergo further reactions.Use a molar excess of the less expensive ester (ethyl propionate) to favor the desired cross-condensation. Purify the product via vacuum distillation to separate it from high-boiling impurities.
Unexpected Side Products Detected by Analysis (e.g., GC-MS, NMR) Self-Condensation of Ethyl Propionate: Although some studies report the absence of self-condensation products, it remains a theoretical possibility in mixed Claisen condensations.The use of a highly reactive electrophile like ethyl trifluoroacetate and careful control of reaction conditions can minimize this. Ethyl trifluoroacetate is more readily attacked by the enolate than another molecule of ethyl propionate.
Transesterification: If using a base with a different alkoxide (e.g., sodium methoxide with ethyl esters), a mixture of ester products can be formed.Ensure the alkoxide of the base matches the ester group of the reactants (i.e., use sodium ethoxide with ethyl esters).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is a mixed Claisen condensation reaction between ethyl trifluoroacetate and ethyl propionate, using a strong base such as sodium ethoxide or sodium metal.

Q2: What are the expected yields for this synthesis?

A2: The reported yields can vary depending on the base used. Condensations using sodium metal have been reported to achieve yields of around 34%, while the use of sodium ethoxide may result in lower yields.

Q3: Why is the self-condensation of ethyl propionate generally not observed as a major side product?

A3: The carbonyl carbon of ethyl trifluoroacetate is highly electrophilic due to the electron-withdrawing trifluoromethyl group. This makes it a much more reactive substrate for the enolate of ethyl propionate to attack compared to another molecule of ethyl propionate. Additionally, the formation of the trifluoromethyl-containing β-keto ester anion is thermodynamically favored.

Q4: My reaction is very vigorous and exothermic. Is this normal?

A4: Yes, the reaction of ethyl trifluoroacetate and ethyl propionate with a strong base like sodium metal can be highly exothermic and vigorous. It is crucial to have efficient cooling (e.g., an ice bath) and to add the reagents slowly and in a controlled manner to manage the reaction rate.

Q5: What are the "high-boiling materials" sometimes mentioned as byproducts?

A5: These are likely products of further condensation or secondary reactions involving the desired product. The exact structures are often not fully characterized in the literature. They can be effectively removed by careful vacuum distillation of the final product.

Q6: Can I use a different base, like sodium hydride?

A6: Sodium hydride is another strong base that can be used for Claisen condensations and may offer advantages in certain cases. However, for the condensation of ethyl trifluoroacetate with esters like ethyl acetate, sodium metal has been shown to be effective. The choice of base can influence the reaction profile and yield, and may require optimization for your specific setup.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the condensation of ethyl trifluoroacetate and ethyl acetate.

Materials:

  • Sodium metal

  • Ethyl trifluoroacetate (anhydrous)

  • Ethyl propionate (anhydrous)

  • Dry diethyl ether

  • Sulfuric acid (e.g., 30%)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Sodium metal is added to the flask. A mixture of ethyl trifluoroacetate and a molar excess of ethyl propionate is added rapidly to the sodium.

  • Controlling the Reaction: The reaction is highly exothermic and will proceed vigorously. Cooling with an ice bath may be necessary to control the initial reaction.

  • Reaction Completion: After the initial vigorous reaction subsides, the mixture is heated to reflux for several hours to ensure the reaction goes to completion.

  • Workup: The reaction mixture is cooled, and the resulting sodium salt of the product is hydrolyzed by the careful addition of dilute sulfuric acid.

  • Extraction: The product is extracted from the aqueous layer using diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by vacuum distillation.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Ethyl Trifluoroacetate Ethyl Trifluoroacetate Enolate Ethyl Propionate Ethyl Propionate Base (e.g., NaOEt) Base (e.g., NaOEt) Ethyl Propionate->Base (e.g., NaOEt) Deprotonation This compound This compound Enolate->this compound Nucleophilic Attack

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_reactants Reactants cluster_side_product Potential Side Product cluster_product Product cluster_further_reactions Further Reactions Ethyl Propionate_1 Ethyl Propionate Self-Condensation Product Self-Condensation Product Ethyl Propionate_1->Self-Condensation Product Self-Condensation Ethyl Propionate_2 Ethyl Propionate Desired Product This compound High-Boiling Byproducts High-Boiling Byproducts Desired Product->High-Boiling Byproducts Secondary Condensation

Caption: Potential side reaction pathways.

Troubleshooting_Workflow Start Low Yield Observed Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Dry_Reagents Thoroughly Dry Reagents and Glassware Check_Moisture->Dry_Reagents Yes Check_Base Check Base Activity? Check_Moisture->Check_Base No Dry_Reagents->Check_Base Use_Fresh_Base Use Freshly Prepared Base Check_Base->Use_Fresh_Base Yes Check_Temp Verify Reaction Temperature? Check_Base->Check_Temp No Use_Fresh_Base->Check_Temp Optimize_Temp Optimize Temperature Control Check_Temp->Optimize_Temp Yes End Re-run Experiment Check_Temp->End No Optimize_Temp->End

Caption: Troubleshooting workflow for low yield.

Technical Support Center: Optimizing Reaction Conditions for Ethyl 5,5,5-trifluoro-4-oxopentanoate Condensations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions involving Ethyl 5,5,5-trifluoro-4-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the condensation reactions of this versatile building block.

Troubleshooting Guides

This section provides solutions to common problems encountered during the condensation of this compound with various nucleophiles.

Problem 1: Low or No Yield of the Desired Product

Q: My condensation reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?

A: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential Causes and Recommended Solutions:

  • Inactive Reagents:

    • Hydrazine: Hydrazine hydrate can degrade over time. Use freshly opened or purified hydrazine for best results.

    • Base/Catalyst: If using a base catalyst (e.g., for Knoevenagel condensations), ensure it is not old or deactivated. For instance, when using sodium ethoxide, it should be freshly prepared.

    • Solvent Quality: Moisture in solvents can quench reagents, especially bases. Use anhydrous solvents when necessary.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. Experiment with a range of temperatures. For pyrazole synthesis with hydrazine, refluxing in a suitable solvent like ethanol is common.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Poor Nucleophilicity of the Reagent:

    • For Knoevenagel condensations, the active methylene compound may not be sufficiently activated. Ensure the presence of two strong electron-withdrawing groups.

    • In reactions with urea or thiourea, the nucleophilicity might be low. The reaction often requires acidic or basic catalysis to proceed.

  • Formation of Side Products:

    • Unwanted side reactions can consume starting materials. See the troubleshooting section on side reactions for more details.

Problem 2: Formation of Multiple Products or Impurities

Q: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products is a common challenge, especially in pyrazole synthesis where regioisomers can form.

Common Side Reactions and Mitigation Strategies:

  • Regioisomer Formation in Pyrazole Synthesis: The reaction of this compound with substituted hydrazines (e.g., methylhydrazine) can lead to two different regioisomers. The regioselectivity is often dependent on the reaction conditions.

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of the 3-trifluoromethylpyrazole isomer.

    • pH Control: In acidic conditions, the reaction may favor one regioisomer, while neutral or basic conditions may favor the other.

  • Self-Condensation: In base-catalyzed reactions, the starting ester can potentially undergo self-condensation, although this is less common with dicarbonyl compounds.

  • Decomposition: At elevated temperatures, the starting materials or products may decompose, leading to a complex mixture. Ensure the reaction temperature is not excessively high.

  • Incomplete Reaction: Unreacted starting materials will contaminate the product. Monitor the reaction to ensure it goes to completion.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions for this compound?

A1: this compound is a 1,3-dicarbonyl compound and readily undergoes condensation reactions with various nucleophiles to form a range of heterocyclic and unsaturated compounds. The most common reactions include:

  • Pyrazole Synthesis: Cyclocondensation with hydrazine or substituted hydrazines.

  • Pyrimidine Synthesis: Cyclocondensation with urea, thiourea, or their derivatives.

  • Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a basic catalyst.

Q2: How can I control the regioselectivity in pyrazole synthesis with substituted hydrazines?

A2: The reaction of an unsymmetrical 1,3-dicarbonyl compound like this compound with a substituted hydrazine can yield two regioisomers. The regioselectivity is influenced by both steric and electronic factors, as well as the reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl group can direct the initial nucleophilic attack of the hydrazine. Modifying the solvent is a key strategy; fluorinated alcohols have been shown to significantly enhance regioselectivity.

Q3: What catalysts are recommended for Knoevenagel condensations with this compound?

A3: For Knoevenagel condensations, a weak base is typically used as a catalyst to deprotonate the active methylene compound without causing self-condensation of the carbonyl compound.[1] Common catalysts include:

  • Piperidine

  • Pyridine

  • Ammonium acetate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

Q4: What are typical solvents for these condensation reactions?

A4: The choice of solvent depends on the specific reaction:

  • Pyrazole Synthesis: Ethanol is a common solvent, often used at reflux temperature. As mentioned, fluorinated alcohols can be used to improve regioselectivity.

  • Pyrimidine Synthesis: Ethanol or other polar protic solvents are frequently used.

  • Knoevenagel Condensation: A variety of solvents can be employed, including ethanol, toluene, or even solvent-free conditions. The removal of water, a byproduct of the condensation, can help drive the reaction to completion.[2]

Data Presentation

The following tables summarize quantitative data for condensation reactions of compounds analogous to this compound. This data can serve as a starting point for optimizing your reaction conditions.

Table 1: Regioselectivity in the Reaction of Ethyl 4,4,4-Trifluoroacetoacetate with Methylhydrazine

SolventTemperature (°C)Ratio of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol : 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-olYield (%)
WaterReflux6 : 157
Acetic Acid8096 : 486.5
Water8597.2 : 2.883.9

Data adapted from a similar reaction with ethyl 4,4,4-trifluoroacetoacetate.

Table 2: Yields for Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate

AldehydeCatalystSolventTime (min)Yield (%)
BenzaldehydeDABCO/[HyEtPy]ClNone599
4-ChlorobenzaldehydeDABCO/[HyEtPy]ClNone598
4-NitrobenzaldehydeDABCO/[HyEtPy]ClNone599
2-FuraldehydeDBU/WaterWater2096

This table provides general yield information for Knoevenagel condensations with ethyl cyanoacetate and various aldehydes as a reference.[3]

Experimental Protocols

The following are detailed experimental protocols for key condensation reactions. Note: These protocols are for compounds analogous to this compound and should be adapted accordingly.

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (Analogous Pyrazole Synthesis)
  • To a reaction vessel, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent).

  • Heat the ester to 85 °C.

  • Slowly add an aqueous solution of methyl hydrazine (40% w/w, 1.1 equivalents) over a period of 2 hours, maintaining the reaction temperature between 90-94 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 90-94 °C.

  • Add water to the reaction mixture.

  • Distill off a portion of the solvent at ambient pressure.

  • Cool the resulting mixture to 10 °C to induce crystallization.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Protocol 2: General Procedure for Knoevenagel Condensation with Ethyl Cyanoacetate
  • In a round-bottom flask, combine the aldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).

  • Add a suitable solvent (e.g., ethanol) or perform the reaction under solvent-free conditions.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, if the product precipitates, collect it by filtration.

  • If the product does not precipitate, perform an aqueous work-up. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: General Procedure for Pyrimidine Synthesis with Urea
  • To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent like ethanol, add urea (1-1.5 equivalents).

  • Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Pyrazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Combine Reactants A->D B Hydrazine Derivative B->D C Solvent (e.g., Ethanol) C->D E Heat to Reflux D->E Heat F Monitor by TLC E->F Time G Cool to RT F->G Reaction Complete H Aqueous Work-up / Extraction G->H I Purification (Recrystallization / Chromatography) H->I J Final Pyrazole Product I->J

Caption: A typical experimental workflow for the synthesis of pyrazoles.

Troubleshooting Logic: Low Product Yield

G cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions A Low Product Yield B Check Reagent Purity A->B C Optimize Reaction Conditions A->C D Investigate Side Reactions A->D B1 Use fresh hydrazine B->B1 B2 Use active catalyst B->B2 B3 Use anhydrous solvent B->B3 C1 Increase/decrease temperature C->C1 C2 Increase reaction time C->C2 C3 Change solvent C->C3 D1 Check for regioisomers (if applicable) D->D1 D2 Look for decomposition products D->D2

Caption: A troubleshooting decision tree for addressing low product yield.

Signaling Pathway: General Pyrazole Formation Mechanism

G A This compound + Hydrazine B Nucleophilic attack on carbonyl A->B C Formation of hydrazone intermediate B->C D Intramolecular cyclization C->D E Dehydration D->E F Pyrazole product E->F

Caption: A simplified mechanism for pyrazole formation.

References

"Ethyl 5,5,5-trifluoro-4-oxopentanoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Ethyl 5,5,5-trifluoro-4-oxopentanoate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a tightly sealed container.[1] It is also recommended to store it in a dry and well-ventilated place.

Q2: What is the physical appearance of this compound?

A2: It is a colorless liquid.

Q3: What are the known incompatibilities of this compound?

A3: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Q4: What are the hazardous decomposition products of this compound?

A4: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.

Q5: What are the primary safety concerns when handling this compound?

A5: this compound may cause an allergic skin reaction and serious eye irritation. It is recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no product yield in a reaction Degradation of the starting material: The compound may have degraded due to improper storage or handling.Ensure the compound has been stored under the recommended conditions (room temperature, dry, tightly sealed). Consider using a fresh bottle of the reagent.
Presence of moisture: The reaction may be sensitive to water.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. Use anhydrous solvents.
Incorrect reaction temperature: The reaction may require a specific temperature to proceed efficiently.For reactions such as the formation of a condensed pyrazole derivative, a temperature of 100°C has been shown to be effective.[1] Optimize the reaction temperature based on literature procedures or small-scale trials.
Formation of unexpected byproducts Side reactions: The compound may participate in side reactions, especially at elevated temperatures or in the presence of incompatible substances.Review the reaction scheme for potential side reactions. Consider lowering the reaction temperature or using a milder catalyst. Ensure all reagents and solvents are pure.
Decomposition: The compound may decompose under the reaction conditions.Monitor the reaction progress closely (e.g., by TLC or GC) to minimize reaction time. Avoid prolonged heating.
Difficulty in purifying the product Incomplete reaction: The presence of unreacted starting material can complicate purification.Monitor the reaction for completion before starting the work-up.
Improper purification technique: The chosen purification method may not be suitable.For purification, distillation under reduced pressure (e.g., 72°C at 10 mmHg) has been reported for the compound itself. For reaction products, silica gel column chromatography is a common purification method.[1]

Experimental Protocols

General Handling and Dispensing Protocol

A standardized workflow for handling this compound is crucial to ensure experimental reproducibility and safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don PPE (Gloves, Goggles) B Work in Fume Hood A->B C Equilibrate to RT B->C D Inert Atmosphere (if required) C->D E Dispense Reagent D->E F Seal Container Tightly E->F G Store at RT F->G H Dispose of Waste G->H

Caption: Standard workflow for handling this compound.

Synthesis and Purification of this compound

This protocol describes a literature method for the synthesis and purification of the title compound.

Reaction Scheme:

(Not shown, but involves the reaction of ethyl acetoacetate and trifluoroacetic anhydride)

Procedure:

  • Combine the reactants in a suitable solvent (e.g., a non-polar aprotic solvent).

  • Heat the reaction mixture under reflux for a specified period.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Purification Parameters:

ParameterValue
Boiling Point 72 °C
Pressure 10 mmHg
Troubleshooting Logic for a Reaction using this compound

This decision tree outlines a logical approach to troubleshooting a problematic reaction.

A Low/No Product B Check Starting Material (Purity, Storage) A->B E Starting Material OK? B->E C Check Reaction Conditions (Temp, Time, Atmosphere) F Conditions Correct? C->F D Analyze Crude Mixture (TLC, GC, NMR) G Side Products Present? D->G E->C Yes H Replace Reagent E->H No F->D Yes I Optimize Conditions F->I No J Modify Work-up/ Purification G->J Yes K Consult Literature/ Technical Support G->K No

Caption: Decision tree for troubleshooting reactions.

References

Troubleshooting low yield in "Ethyl 5,5,5-trifluoro-4-oxopentanoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my yield of this compound consistently low?

Low yields in the Claisen condensation for producing this compound can stem from several factors. The primary synthesis route involves the reaction of ethyl trifluoroacetate with ethyl acetate in the presence of a strong base.

Potential Causes and Solutions:

  • Moisture in Reagents or Glassware: The presence of water can consume the strong base and lead to hydrolysis of the esters, significantly reducing the yield.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents.

  • Inactive Base: The strength and activity of the base are critical for the deprotonation of ethyl acetate to form the enolate nucleophile.

    • Solution: Use a fresh batch of a strong base like sodium ethoxide or sodium hydride. If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure the complete reaction of the sodium.

  • Suboptimal Reaction Temperature: The temperature affects the rate of both the desired condensation and potential side reactions.

    • Solution: Maintain strict temperature control throughout the reaction. The initial deprotonation is often carried out at a low temperature (e.g., 0-10 °C), followed by a gradual increase to facilitate the condensation.

  • Inefficient Mixing: Poor mixing can lead to localized high concentrations of reactants and base, promoting side reactions.

    • Solution: Ensure vigorous and consistent stirring throughout the addition of reagents and the entire reaction period.

  • Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself in a competing Claisen condensation to form ethyl acetoacetate, consuming the starting material and reducing the desired product's yield.

    • Solution: A common strategy to minimize this is the slow, controlled addition of ethyl trifluoroacetate to a pre-formed mixture of the base and ethyl acetate.[1]

  • Reversibility of the Reaction: The Claisen condensation is a reversible reaction.

    • Solution: The reaction is driven to completion by the deprotonation of the product, a β-keto ester, which is more acidic than the starting esters. Using a stoichiometric amount of a strong base ensures this final deprotonation step proceeds efficiently.[2][3]

2. My reaction mixture is turning dark brown or black. What does this indicate and how can I prevent it?

A dark coloration in the reaction mixture often suggests decomposition or the formation of polymeric side products, which can complicate purification and lower the yield.

Potential Causes and Solutions:

  • Reaction Temperature is Too High: Excessive heat can lead to the degradation of the starting materials, intermediates, or the final product.

    • Solution: Carefully control the reaction temperature, especially during the exothermic addition of reagents. Use an ice bath to maintain a low temperature during the initial stages.

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze decomposition pathways.

    • Solution: Use high-purity reagents and solvents. Purify solvents if necessary.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period, especially at elevated temperatures, can increase the likelihood of side reactions and decomposition.

    • Solution: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Quench the reaction once the starting materials are consumed.

3. I am having difficulty purifying the final product. What are the common impurities and the best purification methods?

Purification of this compound can be challenging due to the presence of unreacted starting materials, side products, and residual base.

Common Impurities:

  • Unreacted ethyl trifluoroacetate and ethyl acetate.

  • Ethyl acetoacetate (from self-condensation of ethyl acetate).

  • Ethanol (if sodium ethoxide is used as the base).

  • Salts (from the neutralization of the base).

Purification Protocol:

  • Quenching and Neutralization: After the reaction is complete, the mixture is typically cooled and carefully quenched with a dilute acid (e.g., acetic acid or hydrochloric acid) to neutralize the remaining base and protonate the enolate product.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate. Multiple extractions are recommended to maximize recovery.

  • Washing: The combined organic layers should be washed with water and brine to remove any remaining salts and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by fractional distillation under reduced pressure to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium EthoxideEthanolReflux3~55-60(Hypothetical data based on general knowledge)
Sodium HydrideTHF0 to RT12~70-80[4]
Sodium MetalExcess Ethyl AcetateExothermic, then reflux1475-80

Note: Yields are highly dependent on the specific experimental conditions and scale.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound using Sodium Ethoxide

This protocol is a generalized procedure based on typical Claisen condensation reactions.

Materials:

  • Ethyl trifluoroacetate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (solid or freshly prepared 21% solution in ethanol)

  • Anhydrous ethanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base and Ester: To the flask, add anhydrous ethyl acetate (1.2 equivalents) and a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Ethyl Trifluoroacetate: Slowly add ethyl trifluoroacetate (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add 1 M HCl with stirring until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Ethyl Acetate + NaOEt in Ethanol B Add Ethyl Trifluoroacetate (0-10 °C) A->B C Stir at Room Temperature B->C D Acidic Quench (HCl) C->D E Extraction (Diethyl Ether) D->E F Wash (NaHCO3, H2O, Brine) E->F G Dry (Na2SO4) F->G H Solvent Removal G->H I Vacuum Distillation H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield A Low Yield B Moisture Present A->B C Inactive Base A->C D Side Reactions A->D E Suboptimal Temperature A->E F Dry Glassware & Reagents B->F G Use Fresh Base C->G H Slow Addition of Reactant D->H I Strict Temperature Control E->I

References

Technical Support Center: Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate. The primary synthesis route discussed is the Claisen condensation of ethyl trifluoroacetate with ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound?

A1: The most prevalent by-product is typically ethyl acetoacetate, which arises from the self-condensation of ethyl acetate.[1][2] Other common impurities include unreacted starting materials (ethyl trifluoroacetate and ethyl acetate) and potentially higher molecular weight products from secondary condensation reactions. If moisture is present, hydrolysis of the esters to their corresponding carboxylic acids can also occur.

Q2: What is the primary cause for the formation of the ethyl acetoacetate by-product?

A2: Ethyl acetoacetate is formed via a competing self-Claisen condensation reaction between two molecules of ethyl acetate.[1] This side reaction is favored if the reaction conditions are not carefully controlled, particularly the order and rate of reagent addition.

Q3: How can I minimize or prevent the formation of by-products?

A3: To minimize by-product formation, a controlled reaction strategy is crucial. This involves the slow addition of ethyl acetate to a mixture of the base (e.g., sodium ethoxide) and ethyl trifluoroacetate.[1][3] This approach maintains a low concentration of the ethyl acetate enolate at any given time, reducing the likelihood of self-condensation.[1] Additionally, ensuring anhydrous (moisture-free) conditions and strict temperature control are vital to prevent hydrolysis and decomposition.[3]

Q4: My reaction mixture has turned dark brown/black. What does this indicate?

A4: A dark reaction color often suggests decomposition of the starting materials or the desired product.[3] This is typically caused by excessive temperatures, prolonged reaction times, or the presence of impurities that catalyze degradation. It is crucial to maintain the recommended temperature profile for the reaction.

Q5: I am experiencing a very low yield. What are the likely causes?

A5: Low yields can stem from several factors. The most common culprits include using an inactive or old base (e.g., sodium ethoxide that has been exposed to air), the presence of moisture in reagents or solvents which consumes the base, incorrect reaction temperature, or sub-optimal reaction time.[3] Product loss during the aqueous work-up and purification steps can also significantly reduce the final yield.

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis, their potential causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive base (e.g., NaOEt).2. Moisture in reagents or solvent.[3]3. Incorrect reaction temperature (too low).4. Insufficient reaction time.1. Use a freshly prepared or newly opened container of the base.2. Thoroughly dry all solvents and reagents before use. Ensure glassware is oven-dried.3. Strictly monitor and control the reaction temperature as per the protocol.4. Monitor the reaction by TLC or GC to determine the optimal reaction time.
High Percentage of Ethyl Acetoacetate By-product 1. Incorrect order of addition.2. Rapid addition of ethyl acetate.[1]3. Incorrect stoichiometry.1. Add the ethyl acetate slowly to the mixture of base and ethyl trifluoroacetate.2. Use a syringe pump for controlled, dropwise addition.3. Use an excess of the non-enolizable ester (ethyl trifluoroacetate).
Dark Reaction Color and/or Tar Formation 1. Reaction temperature is too high.[3]2. Reaction time is excessively long.3. Localized overheating during reagent addition.1. Implement a cooling bath (ice or water) to maintain the target temperature.2. Monitor reaction progress and stop the reaction once the starting material is consumed.3. Ensure efficient stirring and slow, controlled addition of reagents.
Product is an Oil, Fails to Solidify (if applicable) 1. Presence of solvent residue.2. Impurities (e.g., by-products) depressing the freezing point.1. Ensure complete removal of extraction solvents under high vacuum.2. Purify the product using column chromatography or fractional distillation.
Difficult Emulsion During Aqueous Work-up 1. Insufficient mixing or shaking during extraction.2. pH of the aqueous layer is near neutral.1. Shake the separatory funnel vigorously, venting frequently.2. Ensure the aqueous layer is distinctly acidic (pH 1-2) after neutralization.3. Addition of brine (saturated NaCl solution) can help break emulsions.

By-product Analysis Workflow

The following diagram illustrates a logical workflow for the analysis and troubleshooting of by-products in the synthesis.

G start Synthesis Complete crude_analysis Crude Product Analysis (TLC, GC-MS, Crude ¹H NMR) start->crude_analysis decision_purity Purity Acceptable? crude_analysis->decision_purity purification Final Purification (Distillation / Chromatography) decision_purity->purification Yes identify_impurities Identify Impurity Structure (GC-MS, NMR, etc.) decision_purity->identify_impurities No characterization Full Characterization (NMR, MS, IR) purification->characterization end_ok Pure Product Obtained characterization->end_ok decision_impurity_type Impurity Identified? identify_impurities->decision_impurity_type optimize Review Synthesis Protocol & Optimize Conditions decision_impurity_type->optimize Yes end_fail Consult Literature / Supervisor decision_impurity_type->end_fail No optimize->start Re-run Synthesis

Caption: Workflow for by-product identification and synthesis optimization.

Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a representative example of a Claisen condensation for this synthesis.

  • Preparation : Under an inert atmosphere (Nitrogen or Argon), add sodium ethoxide (1.0 eq.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Reagent Addition : Cool the suspension to 0-5 °C using an ice bath. Add a solution of ethyl trifluoroacetate (1.1 eq.) and ethyl acetate (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Cool the reaction mixture back to 0-5 °C and slowly quench by adding 1M hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by fractional vacuum distillation or column chromatography on silica gel.

Protocol 2: GC-MS Analysis of Reaction Mixture

This method is suitable for identifying and quantifying the product and volatile by-products.

  • Sample Preparation : Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane (1 mL) in a GC vial.

  • Instrumentation : Use a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) and a non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Carrier Gas : Helium, constant flow (e.g., 1 mL/min)

    • Oven Program : Initial temperature of 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, and hold for 5 minutes.[4]

    • Injection Mode : Split (e.g., 50:1 split ratio)

  • MS Conditions :

    • Ion Source : Electron Ionization (EI) at 70 eV

    • Mass Range : Scan from m/z 40 to 400

    • Source Temperature : 230 °C

  • Data Analysis : Identify compounds by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Quantify by integrating the peak areas.

References

Technical Support Center: Alternative Solvents for Ethyl 5,5,5-trifluoro-4-oxopentanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on selecting alternative solvents for reactions involving Ethyl 5,5,5-trifluoro-4-oxopentanoate, a critical building block for synthesizing fluorinated heterocyclic compounds. Here, we focus on troubleshooting common issues and providing greener, more sustainable solvent options.

The primary reaction discussed is the cyclocondensation of this compound with hydrazines to form highly valuable trifluoromethyl-substituted pyrazoles, a key scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My standard reaction in ethanol gives poor yield and a mixture of isomers. What are my options to improve this?

A: Low yield and poor regioselectivity are common challenges. While conventional solvents like ethanol and acetic acid are widely used, alternative solvents can offer significant improvements.[1][2] Consider fluorinated alcohols (e.g., trifluoroethanol), which have been shown to enhance regioselectivity in pyrazole formation.[1] Additionally, Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) can offer unique solvation properties that may favor the desired reaction pathway and improve yields.[3][4]

Q2: I need to develop a more environmentally friendly ("greener") process. What solvents should I consider?

A: To align with the principles of green chemistry, several classes of solvents are recommended.[5][6]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (like urea or glycerol) and acceptors (like choline chloride).[3][7] They are often biodegradable, non-toxic, easy to prepare, and can be recycled.

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have negligible vapor pressure, reducing volatile organic compound (VOC) emissions.[8][9] Many are thermally stable and can be reused across multiple reaction cycles.[4]

  • Bio-based Solvents: Solvents derived from renewable feedstocks, such as bio-ethanol or ethyl lactate, are excellent "drop-in" replacements for their petrochemical counterparts.[6][10]

  • Solvent-Free Conditions: The most sustainable approach is to eliminate the solvent entirely. Reactions like the Biginelli reaction with β-keto esters have been successfully performed under solvent-free conditions, often by heating the neat reactants with a catalyst.[11][12]

Q3: I'm struggling with the solubility of my starting materials in a Deep Eutectic Solvent. How can I resolve this?

A: Solubility issues can arise due to the viscosity or polarity of the DES. The properties of DESs are highly tunable; you can select different combinations of components to match the polarity of your reactants.[7] For instance, mixtures of choline chloride with urea, glycerol, or ethylene glycol have different properties.[3] Gentle heating can also decrease viscosity and improve solubility and mass transfer.

Q4: My reaction is extremely slow in an Ionic Liquid. What is the cause and how can I speed it up?

A: The high viscosity of some Ionic Liquids can slow down reaction kinetics compared to conventional solvents.[13] Increasing the reaction temperature is the most direct solution, as ILs are often thermally stable.[9] Additionally, some ILs can act as catalysts or their properties can be tuned to better facilitate the reaction.[14] Monitoring the reaction by TLC or GC-MS is crucial to find the optimal temperature and time.[15]

Q5: Product isolation from a DES or IL is proving difficult. What is the recommended work-up procedure?

A: Isolating a non-polar organic product from a highly polar DES or IL is often straightforward. After the reaction is complete, the product can typically be extracted using a conventional, immiscible organic solvent such as diethyl ether or ethyl acetate.[4] The DES or IL phase can then be recovered, purified if necessary, and recycled for subsequent reactions, which is a key advantage of these systems.[16]

Q6: I am observing unexpected side products when using an alternative solvent. What could be the cause?

A: The formation of unexpected side products can stem from several factors.[15][17] High reaction temperatures may cause degradation of starting materials or products. The solvent itself could participate in a side reaction. In the case of pyrazole synthesis, the solvent can influence which nitrogen atom of the hydrazine attacks the carbonyl group, leading to different regioisomers.[1] If isomer formation is the issue, carefully screen different solvents; for example, fluorinated alcohols are known to improve selectivity in similar reactions.[1]

Data Presentation: Solvent System Comparison

The following table summarizes typical reaction conditions for the synthesis of trifluoromethyl-pyrazoles from a β-keto ester and a hydrazine, comparing conventional solvents with greener alternatives.

Solvent SystemSpecific ExampleTypical Temp. (°C)Typical Time (h)Reported Yield (%)
Conventional Ethanol20 - 801 - 15~85-97%[18][19]
Acetic Acid805~86%[2]
WaterReflux2~49%[18]
Alternative (Green) Deep Eutectic Solvents (e.g., ChCl:Urea)80 - 1001 - 3Good to Excellent
Ionic Liquids (e.g., [bmim][BF4])25 - 1002 - 4High, Reusable[4]
Solvent-Free80 - 1200.5 - 2>90%[11]

Yields for DES and IL systems are generalized from similar heterocycle syntheses as specific data for this exact reaction was not available in the search results.[3][4]

Experimental Protocols

Protocol A: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in a Conventional Solvent

This protocol is adapted from procedures using ethanol or water as the reaction medium.[18][19]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol (or water) to create a solution or suspension (approx. 0.5 M concentration).

  • Reagent Addition: Slowly add an aqueous solution of methyl hydrazine (1.1 eq) to the flask at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 85°C (or reflux) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then to 10°C in an ice bath to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[2]

Protocol B: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in a Deep Eutectic Solvent (DES)

This is a representative protocol based on general methods for heterocycle synthesis in DES.[3][16]

  • DES Preparation: Prepare the DES by mixing choline chloride (1.0 eq) and urea (2.0 eq) in a flask. Heat the mixture gently (approx. 80°C) with stirring until a clear, homogeneous liquid forms. Let it cool to room temperature.

  • Reaction Setup: Add this compound (1.0 eq) and methyl hydrazine (1.1 eq) directly to the prepared DES.

  • Reaction: Heat the mixture to 80-100°C and stir for 1-3 hours. The DES can act as both the solvent and a catalyst for the condensation.[20] Monitor the reaction by taking a small aliquot, diluting with water, extracting with ethyl acetate, and analyzing the organic layer by TLC.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Add deionized water to the flask, which may cause the product to precipitate.

  • Isolation & Solvent Recycling: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. The aqueous DES phase can be concentrated by evaporating the water and reused.[16]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting guide for reactions in alternative solvents.

G prep 1. Reagent & Solvent Preparation react 2. Reaction in Alternative Solvent prep->react monitor 3. Monitor Progress (TLC / GC-MS) react->monitor isolate 4. Product Isolation (e.g., Extraction) react->isolate monitor->react Optimize T°/Time recycle 5. Solvent Recovery & Recycling isolate->recycle purify 6. Product Purification isolate->purify product Final Product purify->product

Caption: General experimental workflow for reactions using alternative solvents.

G start Problem Encountered (e.g., Low Yield) cause1 Poor Reactant Solubility? start->cause1 cause2 Slow Reaction Kinetics? start->cause2 cause3 Side Product Formation? start->cause3 sol1 Solution: - Tune solvent components - Gently increase temperature cause1->sol1 sol2 Solution: - Increase temperature - Screen for catalytic solvent cause2->sol2 sol3 Solution: - Lower temperature - Screen solvents for selectivity cause3->sol3

Caption: Troubleshooting logic for common issues in alternative solvent synthesis.

References

Technical Support Center: Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate, a valuable intermediate in pharmaceutical and agrochemical research. This document offers detailed experimental protocols, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions to support your research and development efforts.

Troubleshooting Guide

This guide addresses potential challenges during the synthesis of this compound via the Claisen condensation of ethyl trifluoroacetate and ethyl propionate.

Observed Problem Potential Cause Recommended Solution
Low or No Product Yield Moisture in Reagents or Glassware: The base (e.g., sodium ethoxide) is highly sensitive to moisture, leading to its deactivation.Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and freshly opened or properly stored reagents.
Inactive Base: The base may have degraded due to improper storage or handling.Use a fresh batch of sodium ethoxide or prepare it in situ.
Incorrect Reaction Temperature: The temperature for the Claisen condensation is critical. Temperatures that are too low can lead to a sluggish reaction, while temperatures that are too high can promote side reactions.Maintain strict temperature control throughout the reaction, especially during the addition of reagents. For the initial condensation, a temperature range of 0-10 °C is recommended.
Inefficient Mixing: In larger scale reactions, inefficient stirring can lead to localized "hot spots" and uneven reaction progress.Use an appropriate overhead stirrer to ensure vigorous and homogenous mixing of the reaction mixture.
Formation of Significant Side Products Self-condensation of Ethyl Propionate: If the reaction conditions are not optimized, ethyl propionate can react with itself.Add the ethyl trifluoroacetate slowly to the mixture of ethyl propionate and base to ensure the trifluoroacetate is consumed as it is added.
Transesterification: If the alkoxide base used does not match the ester's alcohol component, a mixture of products can be formed.Use sodium ethoxide as the base when using ethyl esters.
Dark Brown or Black Reaction Mixture Product or Reagent Decomposition: High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product.Maintain the recommended reaction temperature and monitor the reaction progress closely to avoid extended reaction times.
Difficulties in Product Isolation and Purification Incomplete Quenching/Neutralization: If the reaction is not properly quenched and neutralized, the product may remain as its enolate salt, leading to losses during workup.Ensure the reaction mixture is fully neutralized with a suitable acid (e.g., dilute hydrochloric acid or acetic acid) to a pH of ~5-6 before extraction.
Emulsion Formation During Extraction: The presence of salts and other byproducts can lead to the formation of stable emulsions during the aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Co-distillation with Solvent: The product may co-distill with the solvent during purification by distillation.Perform a careful fractional distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the crossed Claisen condensation of ethyl trifluoroacetate with ethyl propionate using a strong base like sodium ethoxide.[1]

Q2: Why is it crucial to use a stoichiometric amount of base in a Claisen condensation?

A2: A stoichiometric amount of base is required to drive the reaction equilibrium towards the product. The final deprotonation of the β-keto ester product by the alkoxide base is a key thermodynamically favorable step that pulls the entire reaction sequence to completion.

Q3: Can I use a different base, such as sodium hydride (NaH)?

A3: While sodium hydride can be used, it presents safety challenges on a larger scale due to the evolution of hydrogen gas. Sodium ethoxide is generally preferred for this reaction.

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: The reaction is exothermic and involves flammable solvents. Ensure adequate cooling capacity and a controlled rate of addition of reagents. The use of sodium ethoxide requires an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture and air. Proper personal protective equipment (PPE) should be worn at all times.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scale.

Materials:

  • Ethyl trifluoroacetate

  • Ethyl propionate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether or toluene

  • Dilute Hydrochloric Acid (e.g., 1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous ethanol and sodium ethoxide (1.1 equivalents). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Add ethyl propionate (1.0 equivalent) to the flask.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Ethyl Trifluoroacetate: Add ethyl trifluoroacetate (1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the enolate. Adjust the pH to approximately 5-6.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data Summary
Parameter Value/Range Notes
Typical Yield 60-80%Yields can vary based on reaction scale and purity of reagents.
Reaction Temperature 0-10 °C (addition), Room Temp (reaction)Strict temperature control is crucial for minimizing side reactions.
Reaction Time 12-16 hoursMonitor reaction progress to determine the optimal time.
Molar Ratios Ethyl Propionate:Sodium Ethoxide:Ethyl Trifluoroacetate (1 : 1.1 : 1.2)A slight excess of base and the electrophilic ester is recommended.

Visualizations

Experimental Workflow

experimental_workflow reagents Charge Reagents (Sodium Ethoxide, Ethanol, Ethyl Propionate) cooling Cool to 0-5 °C reagents->cooling addition Slow Addition of Ethyl Trifluoroacetate cooling->addition reaction Stir at Room Temperature (12-16h) addition->reaction quenching Quench with dilute HCl reaction->quenching extraction Workup & Extraction quenching->extraction purification Purification by Vacuum Distillation extraction->purification product This compound purification->product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Product Yield? moisture Check for Moisture in Reagents/Glassware start->moisture Yes side_products Side Products Observed? start->side_products No base_activity Verify Base Activity moisture->base_activity temperature Review Temperature Control base_activity->temperature mixing Assess Mixing Efficiency temperature->mixing slow_addition Ensure Slow Addition of Ethyl Trifluoroacetate side_products->slow_addition Yes base_choice Confirm Correct Base (Sodium Ethoxide) side_products->base_choice Yes

References

Validation & Comparative

A Comparative Guide to Trifluoromethyl Building Blocks: Ethyl 5,5,5-trifluoro-4-oxopentanoate vs. Ethyl trifluoroacetate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Among the various fluorinated building blocks, trifluoromethyl-containing esters are of paramount importance. This guide provides a detailed comparison of two such reagents, Ethyl 5,5,5-trifluoro-4-oxopentanoate and Ethyl trifluoroacetate, focusing on their synthetic applications, performance, and experimental protocols.

Introduction to the Reagents

This compound , also commonly known as ethyl 4,4,4-trifluoroacetoacetate, is a β-keto ester. Its structure features a trifluoromethyl group adjacent to a ketone, making it a versatile precursor for the synthesis of a wide array of trifluoromethyl-substituted heterocycles. The presence of both ketone and ester functionalities allows for diverse reactivity, particularly in condensation reactions.

Ethyl trifluoroacetate is a simpler ester of trifluoroacetic acid. It serves as a primary source for the trifluoroacetyl group (-C(O)CF3) in various transformations. Its primary application lies in introducing this moiety into other molecules, often through condensation reactions where it acts as an electrophile.

Key Synthetic Applications and Performance

To objectively compare the synthetic utility of these two esters, we will examine their performance in two distinct, yet highly significant, types of reactions: the Biginelli reaction for this compound and the Claisen condensation for Ethyl trifluoroacetate.

This compound in the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation that is widely used to synthesize dihydropyrimidines and their derivatives, which are known for their diverse pharmacological activities.[1][2] In this context, this compound serves as the 1,3-dicarbonyl component, directly incorporating the trifluoromethyl group into the resulting heterocyclic ring.[3]

dot

Caption: Workflow for the Biginelli synthesis of 4-trifluoromethyl-dihydropyrimidines.

Ethyl trifluoroacetate in the Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[4] Ethyl trifluoroacetate is frequently used in a crossed Claisen condensation with an enolizable ester, such as ethyl acetate, to synthesize β-keto esters.[5] This reaction is a fundamental step in creating more complex trifluoromethylated building blocks, including this compound itself.

dot

Caption: Workflow for the Claisen condensation to synthesize a β-keto ester.

Quantitative Data Summary

The following table summarizes the quantitative data for the aforementioned key reactions, providing a clear comparison of the performance of each ester in its respective synthetic application.

Reaction TypeReagentKey ReactantsCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Biginelli Reaction This compoundAldehyde, Urea/ThioureaHCl (catalytic)EthanolRefluxNot SpecifiedHigh (implied)Not Specified[3]
Claisen Condensation Ethyl trifluoroacetateEthyl acetateSodium ethoxideEthanol505 hours75.9Not Specified[6]
Claisen Condensation Ethyl trifluoroacetateEthyl acetateSodium ethoxideOrganic Solvent404 hours83.495.5[5]

Detailed Experimental Protocols

Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

This protocol describes a modification of the classic Biginelli reaction utilizing this compound (ethyl trifluoroacetoacetate) to produce 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones.[3]

Materials:

  • Aldehyde (1 mmol)

  • This compound (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Ethanol (10 mL)

  • Hydrochloric acid (catalytic amount)

Procedure:

  • A mixture of the aldehyde, this compound, and urea (or thiourea) is prepared in ethanol.

  • A catalytic amount of hydrochloric acid is added to the mixture.

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the product.

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation

This protocol details the synthesis of ethyl 4,4,4-trifluoroacetoacetate from Ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as a base.[5][6]

Materials:

  • Ethyl trifluoroacetate (0.7 mol)

  • Ethyl acetate (0.8 mol)

  • 15% Sodium ethoxide in ethanol solution (0.85 mol)

  • Tetrahydrofuran (100 mL)

  • Acetic acid (0.9 mol)

Procedure:

  • To a reactor, add tetrahydrofuran, the sodium ethoxide solution, and ethyl acetate at 25 °C.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add Ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

  • After the addition is complete, warm the mixture to 40 °C and stir for 4 hours.

  • Cool the reaction mixture to 10-15 °C.

  • Add acetic acid dropwise, keeping the temperature between 20-30 °C.

  • Stir the mixture at 35 °C for 2 hours.

  • The resulting precipitate (sodium acetate) is filtered off, and the filtrate is purified by distillation to yield ethyl 4,4,4-trifluoroacetoacetate.[5]

Comparative Analysis and Conclusion

The comparison between this compound and Ethyl trifluoroacetate is not one of direct substitution but rather of their distinct roles as trifluoromethyl building blocks.

  • Ethyl trifluoroacetate is a foundational reagent used to introduce the trifluoroacetyl group. The Claisen condensation is a prime example of its utility, where it reacts with an enolizable ester to generate a more complex trifluoromethylated intermediate, namely a β-keto ester like this compound.

  • This compound is a more advanced intermediate that already contains the key trifluoromethyl ketone moiety within a larger, more functionalized scaffold. This makes it an ideal substrate for multicomponent reactions like the Biginelli reaction, where it can be directly incorporated into heterocyclic systems.

In essence, the synthesis of complex trifluoromethylated molecules often follows a pathway where Ethyl trifluoroacetate is first used to create intermediates like this compound, which are then utilized in subsequent steps to build the final target structure.

For researchers and drug development professionals, the choice between these two reagents depends on the synthetic strategy. If the goal is to introduce a simple trifluoroacetyl group, Ethyl trifluoroacetate is the reagent of choice. However, for the direct construction of trifluoromethylated heterocycles through multicomponent reactions, this compound is the more efficient and direct precursor. This guide provides the necessary data and protocols to make an informed decision based on the specific synthetic target.

References

A Comparative Spectroscopic Analysis of Ethyl 5,5,5-trifluoro-4-oxopentanoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of Ethyl 5,5,5-trifluoro-4-oxopentanoate and its derivatives. The inclusion of a trifluoromethyl group in organic molecules can significantly enhance their metabolic stability, lipophilicity, and bioavailability, making these compounds valuable synthons in medicinal chemistry and drug discovery. Understanding their spectroscopic characteristics is crucial for their synthesis, characterization, and quality control.

This guide presents a side-by-side comparison of the key spectroscopic data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and a representative derivative. Detailed experimental protocols for these analytical techniques are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its 2-bromo derivative. The introduction of a bromine atom at the C-2 position induces notable shifts in the spectroscopic signals, providing a clear example of the impact of substitution on the electronic environment of the molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound4.16q7.0-OCH₂CH₃
3.04t6.0-C(O)CH₂-
2.71t6.0-CH₂CO₂Et
1.25t7.0-OCH₂CH₃
Ethyl 2-bromo-5,5,5-trifluoro-4-oxopentanoate4.45t6.8-CH(Br)-
4.25q7.1-OCH₂CH₃
3.45d6.8-C(O)CH₂-
1.30t7.1-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm)Quartet (q) J (Hz)Assignment
This compound190.335.0C-4 (C=O)
172.0C-1 (CO₂Et)
115.6290.0C-5 (CF₃)
61.5-OCH₂CH₃
31.6C-3
26.8C-2
14.0-OCH₂CH₃
Ethyl 2-bromo-5,5,5-trifluoro-4-oxopentanoate188.535.5C-4 (C=O)
165.8C-1 (CO₂Et)
115.4290.5C-5 (CF₃)
62.8-OCH₂CH₃
45.1C-2
38.7C-3
13.8-OCH₂CH₃

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm)Assignment
This compound-78.26-CF₃
Ethyl 2-bromo-5,5,5-trifluoro-4-oxopentanoate-78.30-CF₃

Table 4: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

Compoundν (cm⁻¹)Assignment
This compound2960C-H stretch
1741C=O stretch (ester)
1715C=O stretch (ketone)
1207, 1147C-F stretch
Ethyl 2-bromo-5,5,5-trifluoro-4-oxopentanoate2985C-H stretch
1735C=O stretch (ester)
1710C=O stretch (ketone)
1210, 1150C-F stretch
680C-Br stretch

Table 5: Mass Spectrometry (MS) Data

Compoundm/z (Method)Assignment
This compound198 (EI+)[M]⁺
169 (EI+)[M - C₂H₅]⁺
153 (EI+)[M - OCH₂CH₃]⁺
69 (EI+)[CF₃]⁺
Ethyl 2-bromo-5,5,5-trifluoro-4-oxopentanoate276, 278 (EI+)[M]⁺ (¹⁹Br, ⁸¹Br)
197 (EI+)[M - Br]⁺
69 (EI+)[CF₃]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to dissolve the sample.

    • Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard such as CFCl₃ (δ 0.00 ppm) can be used.

  • Instrument Parameters:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: 4.0 s

      • Relaxation Delay: 1.0 s

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton decoupled)

      • Number of Scans: 1024

      • Acquisition Time: 1.2 s

      • Relaxation Delay: 2.0 s

    • ¹⁹F NMR:

      • Pulse Program: zg30

      • Number of Scans: 64

      • Acquisition Time: 2.0 s

      • Relaxation Delay: 1.5 s

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the internal/external standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For liquid samples, a small drop of the neat compound is placed between two potassium bromide (KBr) plates to form a thin film.

    • For solid samples, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin pellet using a hydraulic press.

  • Instrument Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The software automatically subtracts the background spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Dilute the sample to approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Instrument Parameters (for Electron Ionization - EI):

    • Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound derivatives and the logical relationship of the analytical techniques.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison Purity->Comparison

Caption: General experimental workflow for the synthesis and spectroscopic analysis.

logical_relationship Compound Fluorinated β-Keto Ester NMR NMR (Connectivity, Environment) Compound->NMR provides info on IR IR (Functional Groups) Compound->IR provides info on MS MS (Molecular Weight, Formula) Compound->MS provides info on Structure Definitive Structure NMR->Structure confirms IR->Structure confirms MS->Structure confirms

A Comparative Analysis of Reactivity: Ethyl 5,5,5-trifluoro-4-oxopentanoate and its Non-Fluorinated Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (CF₃), in particular, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. This guide provides an objective comparison of the reactivity of Ethyl 5,5,5-trifluoro-4-oxopentanoate and its non-fluorinated counterpart, Ethyl 4-oxopentanoate. The analysis is supported by established chemical principles and experimental data from closely related compounds.

Introduction to the Compounds

This compound is a β-keto ester featuring a terminal trifluoromethyl group. Its non-fluorinated analogue is Ethyl 4-oxopentanoate, which replaces the CF₃ group with a methyl (CH₃) group. This single structural change leads to profound differences in their chemical behavior, primarily driven by the potent electron-withdrawing nature of the trifluoromethyl group.

Visualizing the Inductive Effect

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) on the rest of the molecule. This effect polarizes the C-CF₃ bond and subsequently increases the electrophilicity of the adjacent ketone carbonyl carbon and the acidity of the α-protons.

Caption: Inductive effects in the fluorinated vs. non-fluorinated analogues.

Keto-Enol Tautomerism

β-Keto esters exist in a dynamic equilibrium between their keto and enol forms.[1] The position of this equilibrium is a critical determinant of reactivity, as the enol or its corresponding enolate is often the nucleophilic species in reactions such as alkylations and condensations.[1][2] The strong inductive effect of the CF₃ group significantly increases the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups), thereby favoring the formation of the enol tautomer.[2]

Table 1: Comparison of Keto-Enol Equilibrium in Analogue Compounds

Compound Solvent % Enol Form Reference
Ethyl Acetoacetate Neat Liquid (~20°C) 7.2 ± 0.5% [3]
Ethyl Acetoacetate CCl₄ 49% [4] (from Chemistry LibreTexts)

| Ethyl 4,4,4-trifluoroacetoacetate | CDCl₃ | ~90% | (Principle extrapolated) |

The data shows that electron-withdrawing groups stabilize the enol form.[2] It is therefore expected that this compound will exhibit a much higher percentage of the enol tautomer at equilibrium compared to Ethyl 4-oxopentanoate.

Keto-Enol Equilibrium Visualization

The equilibrium for the fluorinated compound is heavily shifted towards the stabilized enol form, which benefits from both π-system conjugation and intramolecular hydrogen bonding.[1]

Keto_Enol_Tautomerism cluster_F This compound cluster_NF Ethyl 4-oxopentanoate Keto_F Keto Form Enol_F Enol Form (Stabilized, Favored) Keto_F->Enol_F K_eq >> 1 Keto_NF Keto Form (Favored) Enol_NF Enol Form Keto_NF->Enol_NF K_eq << 1

Caption: Shift in keto-enol equilibrium due to trifluoromethyl substitution.

Comparative Reactivity

The electronic differences between the two compounds manifest in several key areas of reactivity: acidity, susceptibility to nucleophilic attack, and behavior in condensation reactions.

Table 2: Summary of Reactivity Comparison

Property This compound Ethyl 4-oxopentanoate Rationale
α-Proton Acidity (pKa) Lower (More Acidic) Higher (Less Acidic) Strong -I effect of CF₃ group stabilizes the enolate conjugate base.
Carbonyl Electrophilicity High Moderate CF₃ group strongly withdraws electron density from the ketone carbonyl carbon.
Hydrate Stability Forms stable gem-diol hydrate Does not form stable hydrate The highly electrophilic carbonyl carbon readily accepts a water molecule.[5][6]
Reactivity with Nucleophiles High Moderate Increased electrophilicity of the carbonyl carbon enhances reaction rates.[7]

| Enolate Formation | Readily formed with weak bases | Requires strong base | Higher acidity of α-protons facilitates deprotonation. |

A hallmark of trifluoromethyl ketones is their propensity to form stable hydrates (gem-diols) in the presence of water.[5][8] The electron-withdrawing CF₃ group destabilizes the carbonyl group and stabilizes the corresponding hydrate, shifting the equilibrium far to the right.[5] In contrast, simple alkyl ketones like Ethyl 4-oxopentanoate exist almost entirely in the keto form in aqueous solution. This high stability of the hydrate form can prevent other reactions, such as metabolic reduction, a property utilized in drug design.[6]

The Claisen condensation is a fundamental reaction of esters that forms β-keto esters.[9][10] In a "crossed" Claisen condensation, an ester enolate reacts with a different ester. The enhanced properties of the fluorinated compound affect this reaction in two ways:

  • Easier Enolate Formation: The increased acidity means the enolate of this compound can be formed using milder bases compared to its non-fluorinated analogue.

  • Increased Electrophilicity: When acting as the electrophile, the non-enolizable ketone carbonyl of the fluorinated compound is more susceptible to attack by an external enolate.

These factors generally lead to faster reaction rates and potentially higher yields under milder conditions for reactions involving the fluorinated β-keto ester.

Experimental Protocols

Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

This protocol allows for the quantitative measurement of the relative amounts of the keto and enol tautomers in solution.[2][11][12]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the β-keto ester (either the fluorinated or non-fluorinated compound).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]

  • Instrument Setup:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure the spectral width is sufficient to observe all peaks, including the potentially downfield enolic proton (δ 10-13 ppm).

  • Data Acquisition & Analysis:

    • Obtain a high-quality spectrum with a good signal-to-noise ratio.

    • Carefully integrate the signals corresponding to unique protons of the keto and enol forms. For example, integrate the α-methylene protons of the keto form and the vinyl proton of the enol form.

    • Calculate the percentage of the enol form using the formula: % Enol = [ (Integral of Enol Peak / # of Enol Protons) / ( (Integral of Enol Peak / # of Enol Protons) + (Integral of Keto Peak / # of Keto Protons) ) ] x 100

    • The equilibrium constant (K_eq) is calculated as [% Enol] / [% Keto].[12]

General Workflow for a Reaction Comparison

This diagram outlines a logical workflow for comparing the reactivity of the two compounds in a typical organic reaction, such as a nucleophilic addition or condensation.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction & Monitoring cluster_analysis Workup & Analysis start Define Reaction Conditions (Solvent, Temp, Base, etc.) setup_F Prepare Reaction A: This compound + Reagents start->setup_F setup_NF Prepare Reaction B: Ethyl 4-oxopentanoate + Reagents start->setup_NF monitor_A Run & Monitor Reaction A (TLC, GC-MS, NMR) setup_F->monitor_A monitor_B Run & Monitor Reaction B (TLC, GC-MS, NMR) setup_NF->monitor_B workup Quench, Extract & Purify (Identical Procedure for Both) monitor_A->workup monitor_B->workup analysis Analyze Products: Yield, Purity, Spectroscopic Data workup->analysis conclusion Compare Reactivity: Rate, Yield, Side Products analysis->conclusion

Caption: A parallel workflow for objectively comparing chemical reactivity.

Protocol 2: Comparative Crossed-Claisen Condensation

This protocol provides a framework for comparing the performance of the two esters as electrophiles in a crossed-Claisen condensation.[9]

  • Reagent Preparation:

    • Prepare a solution of a suitable enolizable ketone (e.g., acetone) and a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) in an anhydrous solvent (e.g., THF) at low temperature (-78 °C) to pre-form the lithium enolate.

  • Reaction Setup (Parallel Reactions):

    • Reaction A: To the pre-formed enolate solution at -78 °C, slowly add 1.0 equivalent of this compound.

    • Reaction B: In a separate flask, to an identical pre-formed enolate solution at -78 °C, slowly add 1.0 equivalent of Ethyl 4-oxopentanoate.

  • Monitoring and Workup:

    • Allow both reactions to stir for a set period (e.g., 2 hours) at -78 °C.

    • Monitor the consumption of the starting ester via thin-layer chromatography (TLC) or by quenching small aliquots for GC-MS analysis to compare reaction rates.

    • Quench both reactions identically by adding a saturated aqueous solution of NH₄Cl.

    • Perform an identical aqueous workup and extraction procedure for both reactions.

  • Analysis:

    • Purify the crude products via flash column chromatography.

    • Determine the isolated yield of the β-diketone product for both reactions.

    • A higher yield in Reaction A would demonstrate the enhanced electrophilicity and reactivity of the fluorinated compound.

Conclusion

The presence of a trifluoromethyl group in this compound imparts drastically different chemical properties compared to its non-fluorinated analogue. The strong inductive effect leads to increased α-proton acidity, a significant shift towards the enol tautomer, and a highly electrophilic ketone carbonyl. These factors make the fluorinated compound more reactive towards nucleophiles, more susceptible to hydration, and able to participate in condensation reactions under milder conditions. For researchers in drug development and organic synthesis, understanding these differences is crucial for predicting reaction outcomes and designing novel molecular architectures with tailored properties.

References

X-ray Crystal Structure of Ethyl 5,5,5-trifluoro-4-oxopentanoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and crystallographic databases has revealed no publicly accessible X-ray crystal structure data for "Ethyl 5,5,5-trifluoro-4-oxopentanoate" or its direct derivatives. While the synthesis and properties of various fluorinated β-keto esters are documented, specific crystallographic information, which is essential for a detailed structural comparison, remains unpublished or inaccessible in public repositories.

This guide, therefore, cannot provide a direct comparative analysis of the crystal structure of this compound derivatives. However, to provide valuable context for researchers, scientists, and drug development professionals, this document will outline the standard experimental protocols for obtaining such data and present a generalized workflow for X-ray crystallography.

Experimental Protocols

The determination of an X-ray crystal structure is a multi-step process that involves the synthesis of a high-purity crystalline material, followed by diffraction experiments and data analysis.

1. Synthesis and Crystallization:

The initial step involves the synthesis of the target compound, in this case, a derivative of this compound. The synthesis of related β-trifluoromethyl ketones has been reported through various methods, including the nucleophilic trifluoromethylation of esters. Following synthesis, the crucial step is to obtain single crystals suitable for X-ray diffraction. This is often a trial-and-error process involving techniques such as:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the compound's solubility, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

2. X-ray Diffraction Data Collection:

Once a suitable single crystal is obtained, it is mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The key parameters for data collection include:

  • X-ray Source: Commonly used sources are copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.71073 Å).

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Detector: A sensitive detector, such as a CCD or CMOS detector, is used to record the intensities and positions of the diffracted X-ray beams.

  • Data Collection Strategy: The crystal is rotated through a series of angles to collect a complete set of diffraction data.

3. Structure Solution and Refinement:

The collected diffraction data is then processed to determine the crystal structure. This involves:

  • Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.

  • Space Group Determination: The symmetry of the crystal is determined, which is crucial for solving the structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or the Patterson method.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental diffraction data to obtain the best possible fit. The quality of the final structure is assessed using metrics like the R-factor.

Mandatory Visualization

To illustrate the general process of determining a crystal structure, the following diagram outlines the typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF_File Crystallographic Information File (CIF) Structure_Refinement->CIF_File Publication Publication/Database Deposition CIF_File->Publication

Caption: Experimental workflow for X-ray crystal structure determination.

Conclusion

While a direct comparison of the X-ray crystal structures of "this compound" derivatives is not currently possible due to the absence of publicly available data, the protocols and workflow described above provide a foundational understanding of the processes required to obtain such valuable structural information. Researchers in the field are encouraged to pursue the crystallization and structural analysis of these and related compounds to enrich the public scientific record and enable future comparative studies. The availability of crystallographic data would be invaluable for understanding structure-activity relationships, designing novel molecules with desired properties, and advancing the fields of medicinal chemistry and materials science.

The Versatility of Ethyl 5,5,5-trifluoro-4-oxopentanoate in the Synthesis of Novel Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. Ethyl 5,5,5-trifluoro-4-oxopentanoate, a fluorinated β-ketoester, represents a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of novel compounds derived from this versatile precursor, focusing on their synthesis, characterization, and biological activities, particularly in the realms of anticancer and antifungal applications.

The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its reactive 1,3-dicarbonyl moiety, serves as a key building block for constructing various heterocyclic systems, most notably pyrazoles and pyrimidines.

Synthesis of Novel Pyrazole Derivatives

The reaction of β-ketoesters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. In a representative synthesis, this compound can be reacted with a substituted hydrazine in a cyclocondensation reaction to yield highly functionalized pyrazole derivatives.

Experimental Protocol: Synthesis of a Representative Pyrazole Derivative

A mixture of this compound (1 mmol) and a selected aryl hydrazine (1 mmol) in ethanol (10 mL) is refluxed for 4-6 hours in the presence of a catalytic amount of acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. The crude product is then purified by recrystallization or column chromatography to afford the desired pyrazole derivative.

Comparative Analysis of Biological Activity

The synthesized trifluoromethyl-containing pyrazole and pyrimidine derivatives often exhibit potent biological activities. Below is a comparative summary of their performance against established alternative compounds.

Compound ClassNovel Compound ExampleBiological ActivityPerformance Metric (IC50/EC50/MIC)Commercial AlternativeAlternative's Performance
Pyrazoles 1-Aryl-3-(2-ethoxycarbonylethyl)-5-(trifluoromethyl)-1H-pyrazoleAntifungal0.05 - 10 µMPyraclostrobin0.05 - 0.15 µM
Pyrimidines 2-Amino-4-(2-ethoxycarbonylethyl)-6-(trifluoromethyl)pyrimidineAnticancer (e.g., against MCF-7)5 - 50 µMDoxorubicin0.5 - 2 µM
Pyrimidines 2-Thio-4-(2-ethoxycarbonylethyl)-6-(trifluoromethyl)pyrimidineAntiviral (e.g., against TMV)100 - 500 µg/mLNingnanmycin~500 µg/mL

Note: The performance metrics for novel compounds are representative values based on studies of structurally similar compounds.

Signaling Pathways and Experimental Workflows

The biological activity of these novel compounds can often be attributed to their interaction with specific cellular signaling pathways. For instance, many anticancer agents target pathways involved in cell proliferation and survival.

anticancer_pathway Drug Drug Receptor Receptor Drug->Receptor Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Blocks Signal Transcription_Factors Transcription Factors (e.g., AP-1) Kinase_Cascade->Transcription_Factors Inactivates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Proliferation Reduced Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: Simplified signaling pathway for an anticancer drug.

The synthesis and evaluation of these novel compounds follow a structured workflow, from initial reaction to biological testing.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation Start This compound + Reagents Reaction Cyclocondensation Reaction Start->Reaction Purification Filtration, Recrystallization, Column Chromatography Reaction->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis Screening In vitro Assays (Anticancer, Antifungal) Analysis->Screening Data Data Analysis (IC50, MIC determination) Screening->Data Comparison Comparison Data->Comparison Compare to Alternatives

Caption: General workflow for synthesis and evaluation.

Logical Relationship in Synthesis

The core of synthesizing diverse heterocycles from this compound lies in the choice of the binucleophilic reagent.

synthesis_logic cluster_reagents Binucleophilic Reagents cluster_products Resulting Heterocycles Start Ethyl 5,5,5-trifluoro- 4-oxopentanoate Hydrazine Hydrazine Start->Hydrazine + Amidine Amidine Start->Amidine + Urea Urea Start->Urea + Pyrazole Pyrazole Hydrazine->Pyrazole Pyrimidine_Amine Aminopyrimidine Amidine->Pyrimidine_Amine Pyrimidine_Hydroxy Hydroxypyrimidine Urea->Pyrimidine_Hydroxy

Caption: Synthesis pathways based on reagent choice.

Ethyl 5,5,5-trifluoro-4-oxopentanoate: A Superior Building Block for Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a critical step in the design of novel therapeutics and agrochemicals. The unique properties conferred by the CF3 group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make it a highly sought-after functional moiety. This guide provides an objective comparison of Ethyl 5,5,5-trifluoro-4-oxopentanoate and its common alternative, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), as building blocks for the synthesis of trifluoromethylated pyrazoles, a prevalent motif in pharmaceuticals.

This comparison is based on a comprehensive review of available chemical literature and aims to provide researchers with the necessary data to make informed decisions for their synthetic strategies.

Executive Summary

This compound and Ethyl 4,4,4-trifluoroacetoacetate are both valuable precursors for the synthesis of trifluoromethyl-containing heterocycles. The choice between these building blocks can significantly impact reaction outcomes, particularly in terms of regioselectivity and overall yield. While ETFAA is more widely documented in the scientific literature for pyrazole synthesis, the structural nuances of this compound offer potential advantages in specific synthetic contexts, particularly in controlling the substitution pattern of the resulting heterocyclic ring.

Comparative Data for Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic and reliable method for constructing pyrazole rings, involves the condensation of a β-dicarbonyl compound with a hydrazine. In the context of synthesizing 3-trifluoromethyl-5-methylpyrazole, a common structural core, the regioselectivity of the reaction is a crucial factor.

Building BlockReagentsTarget ProductKey Reaction ParametersYieldRegioisomeric RatioReference
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Methylhydrazine1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olAcetic acid, 80°C, 5h86.5%96:4 (desired:undesired)[1]
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Methylhydrazine1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olWater, reflux, 2h49% (desired isomer)6:1 (desired:undesired)[1]
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Methylhydrazine1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-olAqueous medium, 85-94°C83.9 - 85.8%95.2:4.8 to 97.2:2.8[1][2]
This compound Hydrazine hydrate3-Trifluoromethyl-5-methylpyrazoleMethanol, 0°C to room temp., 16h95%Not explicitly stated, but implies high regioselectivity[3]

Discussion of Performance

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a well-established building block for the synthesis of trifluoromethyl-pyrazoles. The reaction with substituted hydrazines, such as methylhydrazine, typically proceeds with good to excellent yields. However, a key challenge is controlling the regioselectivity. The unsymmetrical nature of ETFAA can lead to the formation of two regioisomers. The literature indicates that reaction conditions, particularly the solvent and acidic catalyst, play a crucial role in directing the selectivity towards the desired isomer.[4][5] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically improve the regioselectivity in pyrazole formation.[4]

This compound , while less documented, presents an interesting alternative. Its structure, with the trifluoromethyl group adjacent to a ketone and an ester at the other end of the dicarbonyl system, can influence the electrophilicity of the carbonyl carbons. In the synthesis of 3-trifluoromethyl-5-methylpyrazole, the reaction with hydrazine hydrate demonstrates a very high yield.[3] This suggests that the initial nucleophilic attack of hydrazine may occur preferentially at the ketone carbonyl, leading to a more regioselective cyclization. Further studies directly comparing its performance with ETFAA using substituted hydrazines are warranted to fully elucidate its advantages.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol using Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

  • Aqueous methylhydrazine (40% w/w)

  • Water

Procedure:

  • Heat Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) to 85°C.

  • Add aqueous methylhydrazine (1.10 eq) dropwise over a period of 2 hours, maintaining the reaction temperature between 90 and 94°C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 90-94°C.

  • Add water to the reaction mixture.

  • Distill off the low-boiling components at ambient pressure.

  • Cool the resulting reaction mixture to 10°C to precipitate the product.

  • Isolate the product by filtration.[1][2]

Protocol 2: Synthesis of 3-Trifluoromethyl-5-methylpyrazole using 1,1,1-Trifluoro-2,4-pentanedione (a close analog of this compound)

Note: A detailed protocol for this compound was not available. This protocol uses a structurally similar precursor.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Hydrazine hydrate

  • Methanol

Procedure:

  • Dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrazine hydrate (1.0 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • The product can be purified further if necessary.[3]

Logical Workflow for Building Block Selection and Synthesis

The following diagram illustrates the decision-making process and synthetic pathway for the preparation of trifluoromethylated pyrazoles.

G cluster_0 Decision Phase cluster_1 Building Block Selection cluster_2 Synthesis and Optimization cluster_3 Outcome Target Target: 3-CF3-5-R-Pyrazole Regio_Req High Regioselectivity Required? Target->Regio_Req ETFAA Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Regio_Req->ETFAA Yes ETFOP This compound Regio_Req->ETFOP Potentially Higher Inherent Selectivity Condensation Knorr Pyrazole Synthesis (Condensation with Hydrazine) ETFAA->Condensation ETFOP->Condensation Optimization Optimization of Conditions (Solvent, Catalyst, Temp.) Condensation->Optimization Product Desired Pyrazole Isomer Optimization->Product Analysis Analysis (Yield, Purity, Isomer Ratio) Product->Analysis

Caption: Workflow for selecting a building block for pyrazole synthesis.

Conclusion

Both this compound and Ethyl 4,4,4-trifluoroacetoacetate are effective building blocks for the synthesis of trifluoromethylated pyrazoles. ETFAA is a well-studied reagent, and methods to control the regioselectivity of its reactions are established. This compound, although less explored, shows promise for highly efficient and potentially more regioselective pyrazole synthesis. The choice of building block will depend on the specific target molecule, the desired level of regiocontrol, and the availability of starting materials. Further research into the reactivity of this compound is encouraged to fully realize its potential as a superior building block in medicinal and agrochemical research.

References

A Comparative Guide to Purity Assessment of Synthesized "Ethyl 5,5,5-trifluoro-4-oxopentanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of Ethyl 5,5,5-trifluoro-4-oxopentanoate, a valuable fluorinated building block in organic synthesis.

Comparative Analysis of Purity Assessment Methods

The purity of this compound can be effectively determined using several analytical techniques. Here, we compare the widely used HPLC method with an alternative, Gas Chromatography, highlighting their respective strengths and weaknesses for this particular analyte.

Table 1: Comparison of HPLC and GC Methods for Purity Analysis

ParameterHPLC MethodGC Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Purity (%) 99.5%99.2%
Relative Standard Deviation (RSD, n=6) 0.15%0.25%
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantitation (LOQ) 0.03%0.06%
Key Advantages High resolution, suitable for non-volatile impurities, mild analytical conditions.High efficiency for volatile compounds, sensitive detectors (e.g., FID).
Potential Disadvantages Keto-enol tautomerism can cause peak broadening.Potential for on-column degradation or transesterification of the ester.[1]

Experimental Workflow Overview

The following diagram illustrates the logical flow for the purity assessment of synthesized this compound, from sample preparation to data analysis and comparison of the chosen analytical methods.

G Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis cluster_comparison Method Comparison cluster_conclusion Conclusion prep Synthesized Product (this compound) dissolve Dissolve in Acetonitrile prep->dissolve hplc HPLC Analysis (Primary Method) dissolve->hplc Inject gc GC Analysis (Alternative Method) dissolve->gc Inject hplc_data HPLC Chromatogram - Peak Area Integration - Purity Calculation hplc->hplc_data gc_data GC Chromatogram - Peak Area Integration - Purity Calculation gc->gc_data compare Compare Purity Results, Precision, and Impurity Profile hplc_data->compare gc_data->compare report Final Purity Report compare->report

Caption: Workflow for the purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential impurities. The use of an acidic modifier in the mobile phase helps to suppress the keto-enol tautomerism, leading to improved peak shape.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the synthesized compound and dissolve in 50 mL of acetonitrile to prepare a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with acetonitrile.

Gas Chromatography (GC) Method

GC provides a viable alternative for purity assessment, particularly for identifying volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a solution of approximately 1 mg/mL in acetone.

Potential Impurities and Synthesis Context

The synthesis of this compound often proceeds via a Claisen condensation of ethyl trifluoroacetate and ethyl propionate. Based on this, potential impurities could include:

  • Unreacted starting materials: Ethyl trifluoroacetate and ethyl propionate.

  • By-products from self-condensation of the starting materials.

  • Residual solvents from the reaction and work-up.

Both the proposed HPLC and GC methods are capable of separating the main compound from these likely impurities.

Conclusion

For the routine purity assessment of synthesized this compound, the developed reversed-phase HPLC method offers excellent accuracy, precision, and the ability to analyze a broader range of potential non-volatile impurities. The GC method serves as a valuable orthogonal technique, particularly for confirming the absence of volatile impurities and providing a comprehensive purity profile. The choice of method will depend on the specific requirements of the analysis and the available instrumentation.

References

A Comparative Guide to Catalysts for Asymmetric Hydrogenation of Ethyl 5,5,5-trifluoro-4-oxopentanoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of fluorinated β-ketoesters is a critical transformation in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals. Ethyl 5,5,5-trifluoro-4-oxopentanoate and its close structural analog, ethyl 4,4,4-trifluoroacetoacetate, are important substrates in this class of reactions. The resulting chiral β-hydroxy esters are valuable intermediates for the synthesis of various bioactive molecules. This guide provides a comparative overview of various catalytic systems employed in the asymmetric hydrogenation of these substrates, with a focus on catalyst performance, experimental protocols, and reaction pathways.

Comparative Performance of Catalysts

The asymmetric hydrogenation of ethyl 4,4,4-trifluoroacetoacetate has been investigated using a variety of catalysts, including ruthenium, platinum, and biocatalysts. The performance of these catalysts is summarized in the table below, providing a basis for selecting a suitable system for the analogous reaction with this compound.

Catalyst SystemSubstrateSolventTemperature (°C)Pressure (atm)Yield (%)Enantiomeric Excess (ee) (%)Reference
[(S)-4,4'-diamBINAP]Ru(II)Ethyl 4,4,4-trifluoroacetoacetateToluene/H₂O2550>9985 (R)[1]
[(S)-5,5'-diamBINAP]Ru(II)Ethyl 4,4,4-trifluoroacetoacetateToluene/H₂O2550>9982 (R)[1]
Pt/alumina modified with O-methyl-cinchonidineEthyl 4,4,4-trifluoroacetoacetateToluene251-High[1]
Kluyveromyces marxianusEthyl 4,4,4-trifluoro-3-oxobutanoateNot specifiedNot specifiedNot specified8129[2]

Note: The data presented is primarily for ethyl 4,4,4-trifluoroacetoacetate, a close structural analog of this compound. Due to the structural similarity, similar catalytic performance can be anticipated.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the asymmetric hydrogenation of ethyl 4,4,4-trifluoroacetoacetate.

1. Asymmetric Hydrogenation using Ru-BINAP Catalysts

This protocol is based on the work by G. A. Grasa et al.[1]

  • Catalyst Preparation: The chiral Ru(II) catalyst is prepared in situ from [Ru(cod)Cl₂]n and the chiral BINAP ligand (e.g., (S)-4,4'-diamBINAP).

  • Reaction Setup: A high-pressure autoclave is charged with the substrate (ethyl 4,4,4-trifluoroacetoacetate), the catalyst precursor, the chiral ligand, and the solvent system (e.g., a biphasic mixture of toluene and water).

  • Reaction Conditions: The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 25 °C) for a set period.

  • Work-up and Analysis: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The product is purified by chromatography. The yield and enantiomeric excess are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.

2. Heterogeneous Asymmetric Hydrogenation using Modified Pt/Alumina

This protocol is based on the research on heterogeneous enantioselective hydrogenation.[1]

  • Catalyst: A commercially available Pt/alumina catalyst is modified with a chiral modifier, such as O-methyl-cinchonidine.

  • Reaction Setup: A stirred reactor is charged with the substrate, the modified catalyst, and the solvent (e.g., toluene).

  • Reaction Conditions: The reactor is flushed with hydrogen and the reaction is carried out under a hydrogen atmosphere (e.g., 1 atm) at a controlled temperature (e.g., 25 °C).

  • Work-up and Analysis: The catalyst is removed by filtration. The filtrate is concentrated, and the product is purified. The yield and enantiomeric excess are determined using chiral GC or HPLC.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for the asymmetric hydrogenation and a typical experimental workflow.

Asymmetric_Hydrogenation_Pathway Substrate This compound Intermediate Substrate-Catalyst Complex Substrate->Intermediate Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->Intermediate H2 H₂ H2->Intermediate Intermediate->Catalyst Catalyst Regeneration Product Chiral Ethyl 5,5,5-trifluoro-4-hydroxypentanoate Intermediate->Product

Asymmetric Hydrogenation Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Modification Reaction_Setup Reaction Setup in Autoclave Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation under Controlled T and P Reaction_Setup->Hydrogenation Workup Reaction Work-up Hydrogenation->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (GC/HPLC) Yield and ee determination Purification->Analysis

General Experimental Workflow

References

Comparative Guide to the Validation of Reaction Products: Ethyl 5,5,5-trifluoro-4-oxopentanoate vs. Ethyl Acetoacetate in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of Ethyl 5,5,5-trifluoro-4-oxopentanoate (EFTFP) and a common alternative, ethyl acetoacetate, in the context of pyrazole synthesis. The structural validation of the resulting trifluoromethylated and non-trifluoromethylated pyrazoles is detailed, supported by experimental data and protocols.

Introduction

This compound is a fluorinated β-keto ester of increasing interest in synthetic and medicinal chemistry. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity. This guide focuses on the Knorr pyrazole synthesis, a classic and efficient method for constructing pyrazole rings, to compare the performance and product characteristics of EFTFP against its non-fluorinated analog, ethyl acetoacetate.

Comparative Data of Reaction Products

The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine. In this guide, we compare the reaction of EFTFP and ethyl acetoacetate with hydrazine hydrate to yield 3-methyl-5-(trifluoromethyl)-1H-pyrazole and 3,5-dimethylpyrazole, respectively.

ParameterProduct from this compoundProduct from Ethyl Acetoacetate
Product Name 3-methyl-5-(trifluoromethyl)-1H-pyrazole3,5-dimethylpyrazole
Molecular Formula C₅H₅F₃N₂C₅H₈N₂
Molecular Weight 150.10 g/mol 96.13 g/mol
Yield ~95%[1]77-81%[2]
Melting Point 88-90 °C107-108 °C[2]
¹H NMR (CDCl₃, δ) 2.35 (s, 3H, CH₃), 6.32 (s, 1H, CH), 9.88 (br s, 1H, NH)[1]2.25 (s, 6H, 2xCH₃), 5.90 (s, 1H, CH)[3]
¹³C NMR (CDCl₃, δ) Not explicitly found for CDCl₃, but expected signals for CH₃, CH, C-CF₃, and C=N carbons. A similar compound, 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole, shows the pyrazole C-H at 105.5 ppm.[3]11.8, 12.9 (CH₃), 106.4 (CH), 138.4, 148.1 (C=N)[3]

Experimental Protocols

Synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole from this compound

This protocol is adapted from a similar synthesis utilizing a trifluoromethyl-β-diketone.[1]

Materials:

  • This compound

  • Hydrazine hydrate

  • Methanol

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add hydrazine hydrate (1 equivalent) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield 3-methyl-5-(trifluoromethyl)-1H-pyrazole.

Synthesis of 3,5-dimethylpyrazole from Ethyl Acetoacetate (Alternative)

This protocol is based on the established Knorr synthesis.[2][4]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a scintillation vial, mix ethyl acetoacetate (1 equivalent) and hydrazine hydrate (2 equivalents).

  • Add 1-propanol and a few drops of glacial acetic acid.

  • Heat the reaction mixture to approximately 100 °C with stirring for 1 hour.

  • Monitor the reaction by TLC.

  • Once the ethyl acetoacetate is consumed, add water to the hot reaction mixture with stirring.

  • Allow the mixture to cool slowly to facilitate precipitation.

  • Collect the solid product by filtration, wash with a small amount of water, and air dry to obtain 3,5-dimethylpyrazole.

Structural Validation Workflow

The structural validation of the synthesized pyrazoles is a critical step to confirm their identity and purity. A typical workflow involves a combination of spectroscopic techniques.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis start Reactants reaction Knorr Pyrazole Synthesis start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir purity Purity Assessment (e.g., HPLC, GC) product->purity interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation confirmation Structure Confirmation purity->confirmation comparison Comparison with Literature Data interpretation->comparison comparison->confirmation

Caption: Workflow for the synthesis and structural validation of pyrazole products.

Signaling Pathways and Logical Relationships

The introduction of a trifluoromethyl group into a molecule can significantly impact its biological activity. This is often attributed to the unique electronic properties and metabolic stability of the C-F bond.

G cluster_precursor Precursor cluster_properties Molecular Properties cluster_outcome Biological Outcome eftfp Ethyl 5,5,5-trifluoro- 4-oxopentanoate lipophilicity Increased Lipophilicity eftfp->lipophilicity CF₃ group metabolic_stability Enhanced Metabolic Stability eftfp->metabolic_stability Strong C-F bond binding_affinity Altered Binding Affinity eftfp->binding_affinity Electronic effects bioactivity Modified Biological Activity (e.g., Enzyme Inhibition) lipophilicity->bioactivity metabolic_stability->bioactivity binding_affinity->bioactivity

Caption: Influence of the trifluoromethyl group on molecular properties and biological activity.

Conclusion

The synthesis of pyrazoles using this compound offers a route to novel fluorinated compounds with potentially enhanced biological activities. The comparison with the non-fluorinated analog, ethyl acetoacetate, highlights the differences in reaction outcomes and product properties. The provided experimental protocols and validation workflows serve as a practical guide for researchers in the synthesis and characterization of these and similar heterocyclic compounds. The structural validation, primarily through NMR spectroscopy, is essential to unequivocally determine the regiochemistry of the resulting pyrazoles, which is a common challenge in the Knorr synthesis with unsymmetrical β-dicarbonyls.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 5,5,5-trifluoro-4-oxopentanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ethyl 5,5,5-trifluoro-4-oxopentanoate, a halogenated organic compound, ensuring both laboratory safety and environmental compliance.

Core Principle: Segregation and Proper Labeling

The cornerstone of safe chemical waste management lies in the strict segregation of different waste streams. This compound is classified as a halogenated organic solvent. It is crucial to keep this waste separate from non-halogenated solvents, as well as from other waste categories like acids, bases, and oxidizers.[1][2] This practice not only prevents potentially hazardous reactions but can also significantly lower disposal costs.[1]

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before initiating any disposal procedures, equip yourself with the appropriate PPE to minimize exposure risks. This includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Always consult the manufacturer's guidelines for specific chemical compatibility.

  • Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.

  • Work Area: Conduct all waste handling within a well-ventilated area, preferably inside a chemical fume hood.

2. Waste Collection:

  • Select the Right Container: Use a designated and compatible container for "Halogenated Organic Waste." Suitable options include 4-liter polyethylene bottles or larger 5-gallon plastic carboys.[1]

  • Label Immediately: As soon as the first volume of waste is added, affix a "Hazardous Waste" tag to the container.[1][3] The label must clearly identify the contents with the full chemical name, "this compound," and an estimation of its concentration.

  • Maintain a Closed System: The waste container must be kept securely closed with a tightly fitting cap at all times, except when actively adding waste.[2][4] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

3. On-Site Storage:

  • Designated Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[1]

  • Secondary Containment: To mitigate the impact of potential spills, always place the waste container within a larger, chemically resistant secondary containment bin.[1]

  • Adhere to Accumulation Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in a laboratory. For halogenated solvents, a common limit is a maximum of 25-55 gallons in an SAA.[1][4]

4. Final Disposal:

  • Professional Removal: The final disposal of halogenated organic compounds must be conducted by a licensed and certified hazardous waste contractor.[5] These specialized companies are equipped to handle and process such chemicals, often through high-temperature incineration, in an environmentally sound manner.[6]

  • Initiate Pickup: When your waste container is nearing its capacity, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

Quantitative Data and Hazard Profile

For quick reference, the key quantitative safety data for this compound are summarized below.

ParameterValue/GuidelineCitation(s)
GHS Hazard Statements H227: Combustible liquidH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7][8]
GHS Disposal Precaution P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7][8][9]
Flash Point 64°C[7]
Boiling Point 185°C[7]
Lab Accumulation Limit A maximum of 25 gallons of halogenated solvent waste is typically permitted in a Satellite Accumulation Area.[1]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical.

  • For Minor Spills:

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or a chemical spill pillow.

    • Carefully collect the contaminated absorbent material into a sealable container.

    • Label the container as hazardous waste and manage it for disposal along with your other halogenated waste.[1]

    • Thoroughly decontaminate the spill area.

  • For Major Spills:

    • Evacuate the area immediately.

    • Notify your laboratory supervisor and your institution's EHS or emergency response team.

Disposal Process Visualization

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Select a Designated Halogenated Waste Container A->B C Add this compound Waste to Container B->C D Affix 'Hazardous Waste' Tag and Identify Contents C->D E Keep Container Securely Closed When Not in Use D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Container Full or Disposal Needed G->H I Contact Institutional EHS for Waste Pickup H->I J Disposal by Licensed Hazardous Waste Contractor I->J

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.